Akt3 degrader 1
Description
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Structure
2D Structure
Properties
Molecular Formula |
C53H72N8O4 |
|---|---|
Molecular Weight |
885.2 g/mol |
IUPAC Name |
N-[3-[2-[4-[4-[12-[[2-(1-adamantyl)acetyl]amino]dodecyl]piperazin-1-yl]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C53H72N8O4/c1-37-26-49(63)61(44-15-13-14-42(30-44)56-51(64)41-16-17-41)50-45(37)36-55-52(58-50)57-46-19-18-43(31-47(46)65-2)60-24-22-59(23-25-60)21-12-10-8-6-4-3-5-7-9-11-20-54-48(62)35-53-32-38-27-39(33-53)29-40(28-38)34-53/h13-15,18-19,26,30-31,36,38-41H,3-12,16-17,20-25,27-29,32-35H2,1-2H3,(H,54,62)(H,56,64)(H,55,57,58) |
InChI Key |
KLSALARRZCZNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)N4CCN(CC4)CCCCCCCCCCCCNC(=O)CC56CC7CC(C5)CC(C7)C6)OC)C8=CC=CC(=C8)NC(=O)C9CC9 |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of Selective Akt3 Degradation: A Technical Guide to a New Frontier in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt3 is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various cancers, contributing to tumor progression, metastasis, and therapy resistance.[1][2][3] While the development of pan-Akt inhibitors has been a significant focus, achieving isoform selectivity to mitigate off-target effects and enhance therapeutic windows has remained a formidable challenge due to the high homology among Akt isoforms (Akt1, Akt2, and Akt3).[4][5] This technical guide delves into the groundbreaking discovery and synthesis of the first bona fide selective Akt3 degraders, offering a comprehensive overview of the core science, quantitative data, and detailed methodologies for researchers navigating this promising therapeutic landscape.
The Rise of Targeted Protein Degradation: A Paradigm Shift
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that overcomes the limitations of traditional inhibition.[6][7] Technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues utilize the cell's own ubiquitin-proteasome system to specifically eliminate target proteins.[6][8][9] This approach offers several advantages, including the potential to target "undruggable" proteins, achieve greater potency at lower doses, and provide a more sustained duration of action compared to conventional inhibitors.[10][11][12]
The Discovery of the First Selective Akt3 Degrader: Compound 12l
A recent breakthrough in the field has been the discovery of compound 12l , the first reported selective degrader of Akt3.[1][2][13] This molecule represents a significant advancement in the quest for isoform-selective Akt therapies. Unlike traditional PROTACs that consist of a warhead, a linker, and an E3 ligase ligand, compound 12l employs a novel "hydrophobic tagging" approach. It was developed by conjugating a potential allosteric Akt binder, XTF-262, with an adamantyl group.[1] This design is thought to mimic protein misfolding, thereby triggering proteasomal degradation of Akt3.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the selective Akt3 degrader 12l and, for comparative purposes, notable pan-Akt degraders.
Table 1: In Vitro Degradation and Proliferation Inhibition of Selective Akt3 Degrader 12l [11]
| Compound | Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (µM) |
| 12l | H1975OR | Akt3 | ~40 | >90 | 0.972 |
| PC9 | Akt3 | ~40 | >90 | - | |
| A549 | Akt3 | ~200 | >90 | - | |
| HCC827 | Akt3 | ~200 | >90 | - |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. IC₅₀: Half-maximal inhibitory concentration for cell proliferation.
Table 2: Comparative Data of Pan-Akt PROTAC Degraders
| Compound | Warhead | E3 Ligase Ligand | Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) |
| MS98 (13) [6] | GDC-0068 | VHL | BT474 | Pan-Akt | ~78 | >90 |
| MS170 (25) [6] | GDC-0068 | CRBN | BT474 | Pan-Akt | ~32 | >90 |
| MS21 [14][15] | AZD5363 | VHL | PC-3 | Pan-Akt | 8.8 | >90 |
| INY-03-041 [10][16] | GDC-0068 | Lenalidomide (CRBN) | MDA-MB-468 | Pan-Akt | ~100-250 | >90 |
| MS15 (62) [7] | ARQ-092 (allosteric) | VHL | HCT116 | Pan-Akt | - | >90 |
Data compiled from multiple sources for illustrative comparison.[6][7][10][14][15][16]
Signaling Pathways and Mechanisms of Action
The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[3] Akt3, in particular, has been implicated in the development of resistance to targeted therapies, such as with osimertinib in non-small cell lung cancer (NSCLC).[1][2][13]
Caption: The PI3K/Akt3 Signaling Pathway.
The mechanism of action for PROTAC-mediated degradation involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated Akt3 degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the discovery and characterization of Akt3 degraders.
Synthesis of Selective Akt3 Degrader (General Scheme)
The synthesis of selective Akt3 degraders like compound 12l involves multi-step organic synthesis. A generalized workflow is presented below. For specific details on the synthesis of 12l, refer to the supporting information of the primary literature.[2]
Caption: General workflow for the synthesis of Akt3 degraders.
Western Blotting for Protein Degradation
Objective: To determine the extent of Akt3 degradation in cells treated with a degrader compound.
Materials:
-
Cell lines (e.g., H1975OR, PC9)
-
Akt3 degrader compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Akt3, anti-Akt1, anti-Akt2, anti-pan-Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the Akt3 degrader or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.[8][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[17]
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.[8][18][19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[8][19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19][20]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Akt3) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17][20]
-
Detection: Wash the membrane again and add the chemiluminescent substrate.[20]
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.
Cell Viability Assay
Objective: To assess the effect of the Akt3 degrader on cell proliferation and viability.
Materials:
-
Cell lines
-
Akt3 degrader compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[15]
-
Compound Treatment: Treat the cells with a serial dilution of the Akt3 degrader compound. Include a vehicle control (DMSO).[21]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.[21][22]
-
Measurement: Measure the absorbance or luminescence using a plate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data using a dose-response curve.
Proteomics for Selectivity Profiling
Objective: To globally assess the selectivity of the Akt3 degrader across the proteome.
Materials:
-
Cell line
-
Akt3 degrader compound
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
Sample preparation reagents for proteomics (e.g., for digestion, TMT labeling)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the Akt3 degrader or vehicle control. Lyse the cells using a buffer compatible with mass spectrometry.[10]
-
Protein Digestion: Quantify the protein and digest it into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative proteomics, label the peptides from different conditions with isobaric tags (e.g., TMT).[10]
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system.[14]
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify proteins. Compare the protein abundance between the degrader-treated and control samples to identify proteins that are significantly downregulated.[14] This will reveal the selectivity of the degrader for Akt3 over other proteins.
Future Outlook
The discovery of selective Akt3 degraders opens up new avenues for cancer therapy, particularly for tumors that have developed resistance to conventional inhibitors.[1][2][13] Future research will likely focus on:
-
Optimizing the potency and selectivity of existing Akt3 degraders.
-
Expanding the chemical toolbox of isoform-selective Akt degraders.
-
Investigating the therapeutic potential of these degraders in various cancer models, both as monotherapies and in combination with other agents.
-
Elucidating the detailed molecular mechanisms underlying the selective degradation of Akt3.
This in-depth technical guide provides a solid foundation for researchers and drug developers to understand and contribute to this exciting and rapidly evolving field. The ability to selectively degrade Akt3 holds immense promise for the development of more effective and less toxic cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Down-Regulation of AKT Proteins Slows the Growth of Mutant-KRAS Pancreatic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of Isoform-Selective Akt3 Degraders Overcoming Osimertinib-Induced Resistance in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sapient.bio [sapient.bio]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. bio-rad.com [bio-rad.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. protocols.io [protocols.io]
- 20. genscript.com [genscript.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Isoform-Specific Functions of Akt3 in Cancer Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase Akt (Protein Kinase B) is a critical node in signaling pathways that regulate cell survival, proliferation, and metabolism. While the three isoforms of Akt—Akt1, Akt2, and Akt3—share a high degree of homology, emerging evidence reveals their distinct and sometimes opposing roles in cancer biology. This technical guide provides a comprehensive overview of the isoform-specific functions of Akt3 in cancer signaling. We delve into its unique downstream targets, its differential expression and activation in various malignancies, and its role in therapeutic resistance. This document offers detailed experimental protocols for investigating Akt3 function and presents key quantitative data in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of Akt3's role in cancer.
Introduction: The Akt Isoforms in Cancer
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancers.[1] The Akt family of kinases, comprising Akt1, Akt2, and Akt3, are central mediators of this pathway.[2] While often studied as a single entity, each isoform has distinct expression patterns and substrate specificities, leading to non-redundant functions in tumorigenesis.[3][4]
-
Akt1 is broadly expressed and is primarily linked to cell survival and growth.[4]
-
Akt2 is prominently involved in glucose metabolism and is frequently implicated in cancers of epithelial origin.[3]
-
Akt3 is highly expressed in the brain and skin and has emerged as a key player in melanoma, glioblastoma, and certain types of breast and ovarian cancer.[2][5]
This guide will focus specifically on the roles of Akt3, providing the technical details necessary for its study in a cancer research setting.
Akt3 Signaling Pathways in Cancer
Akt3 is activated downstream of PI3K and, once phosphorylated, modulates a range of downstream targets to promote cancer cell survival, proliferation, and resistance to therapy.[2] A key distinction of Akt3 is its preferential activation in certain cancer types, such as melanoma, where it is the predominantly active isoform.[6]
The Canonical PI3K/Akt3 Pathway
The activation of Akt3 is initiated by growth factors or hormones binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt3 to the plasma membrane via its pleckstrin homology (PH) domain, where it is phosphorylated and activated by PDK1 and mTORC2.[1]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt3 [label="Akt3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., PRAS40, GSK3β, FOXO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" P", color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [color="#5F6368"]; PIP3 -> Akt3 [color="#5F6368"]; PDK1 -> Akt3 [label=" P", color="#5F6368"]; mTORC2 -> Akt3 [label=" P", color="#5F6368"]; Akt3 -> Downstream [color="#5F6368"]; Downstream -> Proliferation [color="#5F6368"]; Downstream -> Apoptosis [color="#5F6368"];
// Invisible edges for layout edge[style=invis]; PIP2 -> PI3K; } Caption: Canonical PI3K/Akt3 signaling pathway.
Akt3-Specific Downstream Targets
While there is overlap in the substrates of the Akt isoforms, several studies have identified targets preferentially phosphorylated by Akt3. One of the most well-characterized Akt3-specific substrates in cancer is Proline-Rich Akt Substrate of 40 kDa (PRAS40) . Phosphorylation of PRAS40 by Akt3 relieves its inhibitory effect on mTORC1, thereby promoting protein synthesis and cell growth.[2]
Other downstream effectors of Akt3 signaling include:
-
Glycogen Synthase Kinase 3 Beta (GSK3β): Inhibition of GSK3β by Akt3 leads to increased cell proliferation.
-
Forkhead Box O (FOXO) Transcription Factors: Phosphorylation by Akt3 excludes FOXO proteins from the nucleus, preventing the transcription of pro-apoptotic genes.[2]
Quantitative Data on Akt3 in Cancer
Akt3 Expression and Gene Copy Number in Cancer
Elevated expression and gene amplification of AKT3 are observed in several cancer types, most notably in melanoma and triple-negative breast cancer (TNBC).[1][7]
| Cancer Type | Akt3 Upregulation/Amplification | Reference |
| Melanoma | Deregulated PI3K-Akt3 pathway activity in ~70% of cases. Increased gene copy number is observed as melanoma cells become more aggressive. | [2][8][9] |
| Triple-Negative Breast Cancer (TNBC) | AKT3 is amplified in 14% of TNBCs and its mRNA is upregulated in 21% of cases. | [7] |
| Ovarian Cancer | Akt3 expression is elevated in 20% of primary ovarian cancers. | [5] |
| Prostate Cancer | Increased Akt3 activity is observed in androgen-independent prostate cancer cells. | [10][11] |
| Diffuse Large B-cell Lymphoma (DLBCL) | AKT3 gene amplification was found in 11% and copy number loss in 3% of cases. | [12] |
IC50 Values of Pan-Akt and Akt3-Specific Inhibitors
The development of small molecule inhibitors targeting the Akt pathway is an active area of research. While many are pan-Akt inhibitors, some exhibit selectivity for specific isoforms.
| Inhibitor | Target(s) | IC50 (nM) for Akt3 | Reference |
| Ipatasertib (GDC-0068) | Pan-Akt | 8 | [10] |
| Afuresertib (GSK2110183) | Pan-Akt | 2.6 (Ki) | [10] |
| Uprosertib (GSK2141795) | Pan-Akt | 38 | [10] |
| Pifusertib (TAS-117) | Allosteric Akt inhibitor | 44 | [10] |
| Engasertib | Akt1/2/3 | 2750 | [10] |
| M2698 (MSC2363318A) | p70S6K, Akt1/3 | 1 | [10] |
| Vevorisertib (ARQ 751) | Pan-Akt | 1.3 | [10] |
| MK-2206 | Allosteric Akt inhibitor | 65 | [6] |
| GSK690693 | Pan-Akt | 9 | [6][13] |
| AZD5363 | Pan-Akt | 8 | [6] |
| Degrader 12l | Selective Akt3 degrader | Low nanomolar IC50 in NSCLC cell lines | [14] |
Experimental Protocols for Studying Akt3 Function
siRNA-Mediated Knockdown of Akt3
This protocol describes the transient knockdown of Akt3 expression in cultured cancer cells using small interfering RNA (siRNA).
// Nodes Start [label="Seed Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Transfection [label="Transfect with\nAkt3 siRNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate for\n48-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest Cells for\nDownstream Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Western Blot\n(for protein knockdown)\n\nCell Viability Assay\n(e.g., MTT)\n\nApoptosis Assay\n(e.g., Annexin V)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Transfection [color="#5F6368"]; Transfection -> Incubation [color="#5F6368"]; Incubation -> Harvest [color="#5F6368"]; Harvest -> Analysis [color="#5F6368"]; } Caption: Workflow for siRNA-mediated knockdown of Akt3.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete culture medium
-
Akt3-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for protein extraction
-
Reagents for downstream assays (e.g., MTT, Annexin V)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 nM of siRNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Downstream Analysis:
-
Verification of Knockdown: Harvest cells and perform Western blotting to confirm the specific reduction of Akt3 protein levels.
-
Functional Assays: Perform cell viability assays (e.g., MTT) or apoptosis assays (e.g., Annexin V staining followed by flow cytometry) to assess the functional consequences of Akt3 knockdown.[15][16]
-
Akt3 Kinase Assay
This protocol outlines a non-radioactive method to measure the kinase activity of immunoprecipitated Akt3.
Materials:
-
Cell lysate
-
Akt3-specific antibody
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
GSK-3 fusion protein (as substrate)
-
SDS-PAGE reagents
-
Phospho-GSK-3α/β (Ser21/9) antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Immunoprecipitation of Akt3:
-
Kinase Reaction:
-
Resuspend the beads in kinase buffer containing the GSK-3 substrate and ATP.
-
Incubate at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
Immunohistochemistry (IHC) for Akt3 in Tumor Tissues
This protocol describes the detection of Akt3 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue slides
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidase activity)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Akt3-specific primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol, and finally in water.
-
Antigen Retrieval: Heat the slides in antigen retrieval buffer (e.g., in a microwave or pressure cooker) to unmask the antigenic epitopes.[3]
-
Peroxidase Blocking: Incubate slides with hydrogen peroxide to quench endogenous peroxidase activity.
-
Blocking: Apply blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the slides with the diluted Akt3 primary antibody, typically overnight at 4°C.[3]
-
Secondary Antibody and Detection:
-
Apply a biotinylated secondary antibody.
-
Incubate with streptavidin-HRP.
-
Add DAB substrate, which will form a brown precipitate at the site of the antigen.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.[3]
-
Conclusion and Future Directions
Akt3 has emerged as a critical player in the pathogenesis of several cancers, with distinct functions that differentiate it from its fellow isoforms. Its preferential activation in malignancies like melanoma makes it an attractive therapeutic target. The development of isoform-specific inhibitors and degraders holds promise for more targeted and effective cancer therapies.[14][18] The experimental protocols and data presented in this guide provide a foundation for researchers to further elucidate the specific roles of Akt3 in cancer signaling and to explore novel therapeutic strategies targeting this key oncoprotein. Future research should focus on identifying a broader range of Akt3-specific substrates to better understand its unique biological functions and on developing more potent and selective Akt3 inhibitors for clinical application.
References
- 1. Study suggests Akt3 protein is key to melanoma’s resistance to chemotherapy - Innovations Report [innovations-report.com]
- 2. promega.com [promega.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Frequent copy number variations of PI3K/AKT pathway and aberrant protein expressions of PI3K subunits are associated with inferior survival in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Discovery of Isoform-Selective Akt3 Degraders Overcoming Osimertinib-Induced Resistance in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective eradication of cancer displaying hyperactive Akt by exploiting the metabolic consequences of Akt activation | eLife [elifesciences.org]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. aacrjournals.org [aacrjournals.org]
The Akt3 Signaling Nexus: A Technical Guide for Researchers in Non-Small Cell Lung Cancer
For Immediate Release
This technical guide provides an in-depth exploration of the Akt3 signaling pathway in Non-Small Cell Lung Cancer (NSCLC), tailored for researchers, scientists, and professionals in drug development. Akt3, a serine/threonine kinase, is a critical node in a complex network that governs cancer cell proliferation, survival, metastasis, and resistance to therapy. Understanding the intricacies of this pathway is paramount for the development of novel therapeutic strategies against this leading cause of cancer-related mortality worldwide.
Core Signaling Pathway
The canonical activation of Akt3 in NSCLC is initiated by the stimulation of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), by their cognate ligands. This leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K) at the cell membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Akt3, via its Pleckstrin Homology (PH) domain, is recruited to the plasma membrane by binding to PIP3. Full activation of Akt3 requires a dual phosphorylation event: phosphorylation at Threonine 305 (Thr305) in the activation loop by Phosphoinositide-dependent kinase 1 (PDK1) and phosphorylation at Serine 472 (Ser472) in the hydrophobic motif by the mTORC2 complex. The tumor suppressor Phosphatase and Tensin Homolog (PTEN) negatively regulates this pathway by dephosphorylating PIP3 back to PIP2, thereby terminating the signal.
Once activated, Akt3 phosphorylates a plethora of downstream substrates, orchestrating a wide range of cellular processes that contribute to the malignant phenotype of NSCLC.
Upstream Regulators and Downstream Effectors of Akt3 in NSCLC
| Category | Molecule | Role in Akt3 Signaling | Therapeutic Implication |
| Upstream Activators | EGFR | Receptor Tyrosine Kinase that activates the PI3K/Akt pathway. | EGFR inhibitors (e.g., Osimertinib) are standard of care, but resistance can occur via Akt3 activation.[1] |
| PI3K | Catalyzes the formation of PIP3, leading to Akt3 recruitment and activation. | PI3K inhibitors are in clinical development. | |
| Upstream Inactivator | PTEN | A phosphatase that dephosphorylates PIP3, antagonizing PI3K/Akt signaling. Loss of PTEN is common in NSCLC. | PTEN status may predict response to PI3K/Akt pathway inhibitors. |
| Downstream Effectors | mTORC1 | A protein complex that, when activated by Akt3, promotes protein synthesis and cell growth. | mTOR inhibitors (e.g., Everolimus) have been investigated in NSCLC. |
| GSK3β | A kinase that is inhibited by Akt3 phosphorylation, leading to the stabilization of proteins like β-catenin and Snail, promoting EMT and proliferation.[2][3] | GSK3β is a potential therapeutic target to counteract Akt-driven tumorigenesis. | |
| FOXO Transcription Factors (e.g., FOXO1) | A family of transcription factors that are inhibited by Akt3 phosphorylation, preventing the expression of genes involved in apoptosis and cell cycle arrest.[4] | Reactivation of FOXO proteins is a potential anti-cancer strategy. | |
| Snail/Twist | Transcription factors that are key drivers of Epithelial-Mesenchymal Transition (EMT), promoting invasion and metastasis. Their activity is enhanced by Akt3 signaling.[2][5] | Targeting the Akt3-EMT axis may inhibit metastasis. |
Quantitative Data on Akt3 in NSCLC
| Parameter | Finding | Methodology | Reference |
| mRNA Expression | High AKT3 mRNA expression is associated with poor overall survival in lung adenocarcinoma patients. | Analysis of TCGA data | [6] |
| Protein Expression | Activated (phosphorylated) Akt is detected in approximately 51-67% of NSCLC tumors.[7][8] | Immunohistochemistry (IHC) | [7][8] |
| Upregulation in Drug Resistance | Akt3 mRNA and protein are upregulated in osimertinib-resistant NSCLC cell lines.[1] | RNA-seq, Western Blot | [9] |
| Functional Impact of Knockdown | Knockdown of Akt3 in EGFR-TKI resistant NSCLC cells inhibits cell migration and proliferation, and increases E-cadherin expression. | siRNA, Transwell assay, Cell proliferation assay, Western Blot | [9] |
| Genetic Alterations | AKT3 genetic alterations (e.g., amplification) are found in a subset of small cell lung cancer (SCLC) patients (approximately 4%). | Whole Exon Sequencing, Copy Number Analysis | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Western Blot for Phospho-Akt3 (Ser472) in NSCLC Cell Lines
Objective: To detect the levels of activated Akt3 by measuring phosphorylation at Serine 472.
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-phospho-Akt3 (Ser472)
-
Primary antibody: Rabbit anti-Akt3 (for total Akt3)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Culture NSCLC cells to 70-80% confluency. Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt3 (Ser472) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt3 to normalize for protein loading.
Immunoprecipitation of Akt3 from NSCLC Cell Lysates
Objective: To isolate Akt3 and its interacting proteins from a complex mixture of cellular proteins.
Materials:
-
NSCLC cell lysates (prepared as for Western blotting)
-
Anti-Akt3 antibody
-
Protein A/G magnetic beads or agarose beads
-
IP lysis buffer
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Protocol:
-
Pre-clearing the Lysate: Add protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add the anti-Akt3 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with rotation to capture the immune complexes.
-
Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer or by resuspending the beads in Laemmli sample buffer and heating at 95-100°C for 5-10 minutes. The eluted proteins are now ready for downstream analysis, such as Western blotting or mass spectrometry.
Transwell Migration Assay Following Akt3 Knockdown
Objective: To assess the effect of Akt3 on the migratory capacity of NSCLC cells.
Materials:
-
NSCLC cell lines
-
siRNA targeting Akt3 and a non-targeting control siRNA
-
Transfection reagent
-
Transwell inserts with 8.0 µm pore size
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain
Protocol:
-
siRNA Transfection: Transfect NSCLC cells with either Akt3 siRNA or control siRNA according to the manufacturer's protocol. Allow 24-48 hours for target gene knockdown.
-
Cell Seeding: After transfection, harvest the cells and resuspend them in serum-free medium. Seed a defined number of cells (e.g., 5 x 104 cells) into the upper chamber of the Transwell insert.
-
Chemoattraction: Add serum-containing medium to the lower chamber to act as a chemoattractant.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (typically 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde, and then stain with crystal violet.
-
Quantification: After washing and drying, count the number of migrated cells in several random fields under a microscope. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
Conclusion
The Akt3 signaling pathway is a pivotal driver of NSCLC progression and a key mediator of therapeutic resistance. Its central role in integrating signals from upstream oncogenic drivers to a multitude of downstream effectors makes it an attractive, albeit challenging, therapeutic target. A deeper understanding of the isoform-specific functions of Akt3 and the development of selective inhibitors are crucial for advancing the treatment of NSCLC. The experimental protocols and data presented in this guide provide a framework for researchers to further dissect the complexities of Akt3 signaling and to evaluate novel therapeutic strategies targeting this critical pathway.
References
- 1. Discovery of Isoform-Selective Akt3 Degraders Overcoming Osimertinib-Induced Resistance in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT pathway as a pivotal regulator of epithelial-mesenchymal transition in lung tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Snail regulates Nanog status during the epithelial–mesenchymal transition via the Smad1/Akt/GSK3β signaling pathway in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.tue.nl [research.tue.nl]
- 5. researchgate.net [researchgate.net]
- 6. Prognostic value of AKT isoforms in non-small cell lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Phosphorylated-Akt overexpression is associated with a higher risk of brain metastasis in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Identifying Novel E3 Ligases for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues function by hijacking the cell's natural disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. At the heart of this system are E3 ubiquitin ligases, a diverse family of over 600 enzymes responsible for substrate recognition.[1]
However, the vast majority of TPD strategies have relied on a very small subset of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). This limitation restricts the scope of degradable targets and can lead to challenges such as cell-type specific efficacy and acquired resistance.[2] Expanding the toolkit of available E3 ligases is therefore a critical objective in the field. Discovering and validating novel E3 ligases will unlock new therapeutic opportunities, enabling greater tissue specificity and expanding the degradable proteome.
This technical guide provides an in-depth overview of the core strategies for identifying and validating novel E3 ligases for TPD. It includes detailed experimental protocols, data interpretation guidelines, and workflow visualizations to equip researchers with the knowledge to navigate this complex and rapidly evolving field.
Core Concepts: The Ubiquitin-Proteasome System (UPS)
The UPS is a highly regulated cascade responsible for protein homeostasis. It involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a substrate-specific E3 ubiquitin ligase. The E3 ligase is the crucial component that recognizes the target protein (substrate) and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate. This polyubiquitination marks the substrate for recognition and degradation by the 26S proteasome.
References
The Ubiquitin-Proteasome Pathway in Akt3 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase Akt3 is a critical component of the PI3K/Akt/mTOR signaling cascade, playing a pivotal role in nervous system development and demonstrating increasing relevance in oncology.[1] Unlike its isoforms, Akt1 and Akt2, which are more broadly involved in cell survival and metabolism respectively, Akt3's functions are more specialized, particularly in brain development. The precise regulation of Akt3 protein levels is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various pathologies. The ubiquitin-proteasome system (UPS) is a primary mechanism for controlling protein turnover, and recent evidence has highlighted its importance in the degradation of Akt isoforms. This technical guide provides an in-depth exploration of the ubiquitin-proteasome pathway's role in Akt3 degradation, focusing on the key molecular players, signaling pathways, and experimental methodologies to study this process.
Introduction to Akt3 and the Ubiquitin-Proteasome System
Akt3, also known as Protein Kinase B gamma (PKBγ), is one of three highly homologous isoforms of the Akt kinase.[2] It is a key downstream effector of phosphatidylinositol 3-kinase (PI3K) and is activated by a variety of growth factors and hormones.[3] Upon activation, Akt3 phosphorylates a wide range of substrates, influencing critical cellular processes such as cell growth, proliferation, survival, and differentiation.[3] Notably, studies in knockout mice have revealed a non-redundant role for Akt3 in normal brain development and size.[4][5]
The ubiquitin-proteasome system is the principal mechanism for selective protein degradation in eukaryotic cells. It involves the covalent attachment of a small regulatory protein, ubiquitin, to a target protein, marking it for degradation by the 26S proteasome, a large multi-catalytic protease complex. This process is carried out by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[6] The E3 ligase provides substrate specificity, recognizing the target protein and facilitating the transfer of ubiquitin. The type of ubiquitin chain linkage determines the fate of the modified protein; K48-linked polyubiquitination is the canonical signal for proteasomal degradation, while K63-linked chains are typically involved in non-proteolytic functions like signal transduction.[7]
Key Regulators of Akt3 Ubiquitination and Degradation
The degradation of Akt3 via the ubiquitin-proteasome pathway is a tightly regulated process involving specific E3 ubiquitin ligases and deubiquitinating enzymes (DUBs).
E3 Ubiquitin Ligases Targeting Akt3
Several E3 ligases have been implicated in the degradation of the Akt family of proteins. However, specific evidence points to the particular importance of the following in Akt3 degradation:
-
Tetratricopeptide Repeat Domain 3 (TTC3): TTC3 is a well-characterized E3 ubiquitin ligase that plays a crucial role in a negative feedback loop regulating Akt activity. TTC3 specifically recognizes and binds to the phosphorylated forms of all three Akt isoforms, including Akt3, facilitating their ubiquitination and subsequent degradation within the nucleus.[8][9][10] The activity of TTC3 itself is dependent on phosphorylation by Akt, creating a mechanism to attenuate Akt signaling upon hyperactivation.[9][10]
-
Cereblon (CRBN): While not a direct E3 ligase for endogenous Akt3, CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. Its relevance to Akt3 degradation has been highlighted by the development of Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to simultaneously bind to a target protein (like Akt3) and an E3 ligase, thereby inducing the target's ubiquitination and degradation. Pan-Akt degraders, such as INY-03-041, have been developed by linking an Akt inhibitor to a CRBN ligand, leading to the potent degradation of all three Akt isoforms.[11] More recently, efforts have been focused on developing isoform-selective Akt3 degraders.[3]
-
Other Potential E3 Ligases: While direct evidence for their role in Akt3 degradation is less established, other E3 ligases that target the broader Akt family may also be involved. These include BRCA1, CHIP, and ZNRF1, which have been shown to promote K48-linked ubiquitination and degradation of Akt.[6] In contrast, the E3 ligase MULAN has been shown to interact with and degrade Akt1 and Akt2, but not Akt3.
Deubiquitinating Enzymes (DUBs) in Akt Signaling
DUBs counteract the activity of E3 ligases by removing ubiquitin chains, thereby rescuing proteins from degradation or modulating non-proteolytic ubiquitin signals. In the context of Akt signaling, several DUBs have been identified that primarily reverse the K63-linked ubiquitination associated with Akt activation:
-
CYLD (Cylindromatosis): CYLD is a DUB that directly interacts with and removes K63-linked polyubiquitin chains from all Akt isoforms, leading to a reduction in Akt activation.[12]
-
USP1 (Ubiquitin-Specific Protease 1): USP1 has been identified as a direct DUB for Akt, specifically cleaving K63-linked polyubiquitin chains to restrict PI3K-Akt-FoxO signaling.[13]
-
OTUD5: This DUB also reverses K63-linked ubiquitination of Akt, thereby turning off its signaling.[6]
While these DUBs are primarily associated with the regulation of Akt activation, their potential indirect roles in Akt3 stability and degradation, for instance by competing with E3 ligases, remain an area for further investigation.
Signaling Pathways Regulating Akt3 Degradation
The ubiquitination and subsequent degradation of Akt3 are integrated into broader cellular signaling networks.
The PI3K/Akt/mTOR Pathway and Negative Feedback
The canonical PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Upon stimulation by growth factors like IGF-1, PI3K is activated and generates PIP3, which recruits Akt to the plasma membrane. This leads to the phosphorylation and full activation of Akt by PDK1 and mTORC2. Activated, phosphorylated Akt3 then becomes a substrate for the E3 ligase TTC3.[8][9][10] This initiates a negative feedback loop where the activation of Akt3 triggers its own degradation, thus ensuring a transient and controlled signaling output.
The AKT3–FOXO4 Axis in T-Cell Memory
Recent studies have uncovered a novel role for the targeted degradation of Akt3 in enhancing the persistence and function of CAR-T cells.[14] In this context, the degradation of Akt3 leads to the upregulation of the transcription factor FOXO4. This, in turn, promotes the formation of long-lived memory T-cell subsets (Tcm and Tscm) and improves their metabolic fitness, ultimately leading to more sustained anti-tumor responses.[14] This highlights a context-specific signaling axis where the controlled degradation of Akt3 is beneficial.
Quantitative Data on Akt3 Degradation
The following tables summarize available quantitative data on the degradation of Akt isoforms, with a focus on pan-Akt degraders that also target Akt3.
Table 1: Degradation of Akt Isoforms by Pan-Akt Degrader INY-03-041 in MDA-MB-468 Cells [11]
| Concentration | Akt1 Degradation | Akt2 Degradation | Akt3 Degradation |
| 100-250 nM | Potent Degradation | Potent Degradation | Potent Degradation |
| Duration of Effect | Sustained for up to 96 hours after washout | Sustained for up to 96 hours after washout | Sustained for up to 96 hours after washout |
Table 2: Degradation of Akt Isoforms by Pan-Akt Degrader MS21 in PC-3 Cells [15]
| Parameter | Value |
| DC50 (Total Akt) | 8.8 nM |
| Observation | Superior reduction in cell growth and sustained lower signaling compared to Akt kinase inhibition in mutant PI3K-PTEN pathway cell lines. |
Experimental Protocols
Studying the ubiquitin-mediated degradation of Akt3 requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Immunoprecipitation of Akt3 for Ubiquitination Analysis
This protocol describes the isolation of Akt3 from cell lysates to subsequently analyze its ubiquitination status by western blot.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Anti-Akt3 antibody for immunoprecipitation.
-
Protein A/G agarose or magnetic beads.
-
Wash buffer (e.g., modified RIPA buffer).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.[16]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a fresh, pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.[17]
-
Centrifuge to pellet the beads and collect the supernatant for analysis by SDS-PAGE and western blotting.
-
In Vivo Ubiquitination Assay
This assay is designed to detect the polyubiquitination of Akt3 within cells.
Materials:
-
Plasmids encoding His-tagged ubiquitin and FLAG- or HA-tagged Akt3.
-
Transfection reagent.
-
Proteasome inhibitor (e.g., MG132).
-
Denaturing lysis buffer (containing 1% SDS).
-
Ni-NTA agarose beads.
-
Wash buffers with decreasing concentrations of urea.
-
Elution buffer with imidazole.
Procedure:
-
Transfection:
-
Co-transfect cells with plasmids encoding tagged Akt3 and His-ubiquitin.
-
-
Cell Treatment:
-
24-48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
-
Denaturing Lysis:
-
Lyse cells in a denaturing lysis buffer to disrupt protein-protein interactions.
-
Boil and sonicate the lysate to ensure complete denaturation.
-
-
Affinity Purification:
-
Incubate the cleared lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
-
Washing:
-
Wash the beads sequentially with buffers containing decreasing concentrations of urea to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins with an imidazole-containing buffer.
-
Analyze the eluate by western blotting using an anti-Akt3 antibody to detect the ubiquitinated forms of Akt3, which will appear as a high-molecular-weight smear.
-
Cycloheximide (CHX) Chase Assay for Protein Stability
This assay measures the half-life of Akt3 by inhibiting new protein synthesis and observing the rate of its degradation over time.[18]
Materials:
-
Cycloheximide (CHX) solution.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density to reach about 70-80% confluency at the time of the experiment.
-
-
CHX Treatment:
-
Treat cells with CHX at a concentration sufficient to inhibit protein synthesis (typically 50-100 µg/mL).[19]
-
-
Time Course Collection:
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The "0 hour" time point represents the initial protein level before degradation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells at each time point and quantify the total protein concentration to ensure equal loading for western blot analysis.[20]
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each time point by SDS-PAGE and perform a western blot using an anti-Akt3 antibody.
-
Also, probe for a stable loading control protein (e.g., actin or tubulin).
-
-
Data Analysis:
-
Quantify the band intensities for Akt3 at each time point and normalize to the loading control.
-
Plot the remaining Akt3 protein levels versus time to determine the protein's half-life.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Akt3 Degradation
Caption: Negative feedback loop of Akt3 degradation.
Experimental Workflow for In Vivo Ubiquitination Assay
Caption: Workflow for detecting in vivo ubiquitination.
Experimental Workflow for Cycloheximide Chase Assay
Caption: Workflow for determining protein half-life.
Conclusion and Future Directions
The degradation of Akt3 via the ubiquitin-proteasome pathway is a critical regulatory mechanism that fine-tunes the output of the PI3K/Akt signaling cascade. The E3 ligase TTC3 has been identified as a key player in a negative feedback loop that controls the levels of phosphorylated, active Akt3. Furthermore, the advent of targeted protein degradation technologies, such as PROTACs, has opened up new therapeutic avenues for modulating Akt3 levels in diseases like cancer.
Future research in this area should focus on several key aspects:
-
Identification of Akt3-specific E3 ligases and DUBs: A deeper understanding of the specific enzymes that regulate Akt3 ubiquitination will provide more precise targets for therapeutic intervention.
-
Elucidation of upstream regulatory signals: Beyond the negative feedback loop, it is important to identify other signaling pathways and cellular stressors that specifically trigger Akt3 degradation.
-
Development of isoform-selective degraders: Given the distinct roles of the Akt isoforms, the development of drugs that can selectively degrade Akt3 is a high priority for minimizing off-target effects.
By continuing to unravel the complexities of the ubiquitin-proteasome pathway's control over Akt3, researchers and drug developers can pave the way for novel and more effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Design, Synthesis, and Biological Evaluation of Isoform-Selective Akt3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Essential role of protein kinase Bγ (PKBγ/Akt3) in postnatal brain development but not in glucose homeostasis [ouci.dntb.gov.ua]
- 6. Interfering with the Ubiquitin-Mediated Regulation of Akt as a Strategy for Cancer Treatment [mdpi.com]
- 7. Regulation of Akt signaling activation by ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The E3 ligase TTC3 facilitates ubiquitination and degradation of phosphorylated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Alzheimer’s disease risk variant in TTC3 modifies the actin cytoskeleton organization and the PI3K-Akt signaling pathway in iPSC-derived forebrain neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycles of Ubiquitination and Deubiquitination Critically Regulate Growth Factor-Mediated Activation of Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. USP1 deubiquitinates Akt to inhibit PI3K‐Akt‐FoxO signaling in muscle during prolonged starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. genscript.com [genscript.com]
- 17. genetex.com [genetex.com]
- 18. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 19. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Akt3 Degrader 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt3 degrader 1, also known as compound 12l, is a potent and selective degrader of Akt3 kinase.[1] It functions as a heterobifunctional molecule, inducing the ubiquitination and subsequent proteasomal degradation of Akt3.[2][3] This targeted degradation approach offers a powerful tool to investigate the specific roles of Akt3 in cellular processes and presents a promising therapeutic strategy, particularly in contexts where Akt3 overexpression or aberrant activity contributes to disease, such as in certain cancers. Notably, this compound has been shown to overcome osimertinib-induced resistance in non-small cell lung cancer (NSCLC) cells, highlighting its potential in cancer therapy.[1][2][3]
Mechanism of Action
This compound is a PROTAC (Proteolysis Targeting Chimera) that simultaneously binds to Akt3 and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to Akt3, marking it for degradation by the proteasome. This event-driven mechanism leads to a sustained reduction in Akt3 protein levels, offering a more prolonged pathway inhibition compared to traditional small molecule inhibitors.[2][3]
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo activity of this compound.
| Parameter | Cell Line | Value | Notes | Reference |
| IC50 | H1975OR | 0.972 µM | Anti-proliferative effect after 24 hours of treatment. | [1] |
| Akt3 Degradation | NSCLC cell lines | 1.6 - 1000 nM | Dose-dependent degradation observed after 24 hours. | [1] |
| In vivo Tumor Growth Inhibition | H1975OR xenograft model | ~75% | Dosing at 10 and 20 mg/kg intraperitoneally every 3 days for 5 weeks. | [1] |
Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Akt3 is one of the three isoforms of Akt. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane and phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and its upstream kinase PDK1. This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Solvent: this compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
2. Cell Culture Treatment Protocol
This protocol provides a general guideline for treating adherent cells with this compound. Optimization may be required for different cell lines and experimental endpoints.
-
Materials:
-
Appropriate cell culture medium
-
Multi-well plates (e.g., 6-well, 96-well)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
-
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase at the time of treatment.
-
Incubation: Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Treatment Solutions: Prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the degrader.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24 hours).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess Akt3 protein levels or cell viability assays.
-
3. Western Blot Protocol for Akt3 Degradation
This protocol outlines the steps to detect Akt3 protein levels by Western blot following treatment with this compound.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Akt3
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Akt3 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of Akt3 degradation relative to the loading control. The same membrane should be stripped and re-probed for the loading control.
-
References
Application Notes and Protocols for Akt3 Degrader 1 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Akt3 degrader 1 to induce the degradation of Akt3 protein and its subsequent analysis by Western blot. The protocols outlined below are intended to guide researchers in academic and industrial settings through a reproducible workflow, from cell treatment to data interpretation.
Introduction
Akt3, a serine/threonine kinase, is a crucial component of the PI3K/Akt signaling pathway, which governs a multitude of cellular functions including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in various diseases, notably cancer. The development of targeted protein degraders, such as this compound, offers a novel therapeutic strategy by selectively eliminating the target protein rather than merely inhibiting its enzymatic activity. Western blot analysis is a fundamental technique to verify the efficacy of such degraders by quantifying the reduction in the target protein levels.
Principle
This compound is a heterobifunctional molecule that simultaneously binds to the Akt3 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of Akt3, marking it for degradation by the proteasome.[3] This targeted degradation can be visualized and quantified by Western blot, an immunoassay that separates proteins by size and detects the specific protein of interest using antibodies.
Data Presentation
The following tables summarize the recommended quantitative parameters for performing a Western blot analysis for Akt3 degradation.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Recommended Concentration/Dilution |
| This compound | 1.6 nM - 1000 nM[3] |
| Primary Anti-Akt3 Antibody | 1:500 - 1:1000 |
| Secondary HRP-conjugated Antibody | 1:2000 - 1:10000 |
| Loading Control Antibody (e.g., β-actin, GAPDH) | 1:1000 - 1:5000 |
| Skim Milk or BSA for Blocking | 5% (w/v) in TBST |
Table 2: Experimental Parameters
| Parameter | Recommended Value |
| Cell Treatment Time with this compound | 24 hours[3] |
| Total Protein Loading per Lane | 20 - 50 µg |
| Primary Antibody Incubation Time | Overnight at 4°C or 2 hours at room temperature |
| Secondary Antibody Incubation Time | 1 hour at room temperature |
Experimental Protocols
This section details the step-by-step methodology for the Western blot analysis of Akt3 degradation.
I. Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest at an appropriate density in a multi-well plate and allow them to adhere and reach 70-80% confluency.
-
Treatment with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (ranging from 1.6 nM to 1000 nM)[3].
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent). Incubate the cells for 24 hours at 37°C in a CO2 incubator[3].
II. Cell Lysis and Protein Quantification
-
Cell Lysis: After incubation, place the culture plate on ice. Wash the cells once with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
III. SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-50 µg of total protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
IV. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Akt3 antibody diluted in the blocking buffer overnight at 4°C on a shaker.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
V. Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the Akt3 band intensity to the corresponding loading control (e.g., β-actin or GAPDH) to determine the relative decrease in Akt3 protein levels after treatment with the degrader.
Visualizations
Akt3 Signaling Pathway
The following diagram illustrates the central role of Akt3 within the PI3K/Akt signaling cascade.
Caption: The PI3K/Akt3 signaling pathway.
Western Blot Workflow for Akt3 Degrader Analysis
This diagram outlines the experimental workflow for assessing the efficacy of an Akt3 degrader.
Caption: Workflow for Western blot analysis of Akt3 degradation.
References
Application Notes and Protocols for In Vivo Administration of Akt3 Degrader 1 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Akt3, a serine/threonine kinase, is a critical component of the PI3K/Akt signaling pathway, which is frequently hyperactivated in various human cancers.[1][2][3] The overexpression of Akt3 has been identified as a mechanism of resistance to targeted therapies in non-small cell lung cancer (NSCLC).[4][5][6][7] Akt3 degrader 1 (also known as compound 12l) is a potent and selective degrader of Akt3 protein.[8][9] By inducing the degradation of Akt3 through the ubiquitin-proteasome system, this compound offers a promising strategy to overcome drug resistance and inhibit tumor growth.[8][9] These application notes provide detailed protocols for the in vivo administration of this compound in mouse xenograft models and for the subsequent analysis of its pharmacodynamic effects.
Data Presentation
Table 1: In Vivo Efficacy of this compound in H1975OR NSCLC Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Notes |
| Vehicle Control | - | Intraperitoneal (i.p.) | Every 3 days for 5 weeks | - | No obvious body weight loss or other signs of toxicity observed in the treatment groups. |
| This compound | 10 | Intraperitoneal (i.p.) | Every 3 days for 5 weeks | ~75% | Significant tumor growth inhibition was observed.[8][9] |
| This compound | 20 | Intraperitoneal (i.p.) | Every 3 days for 5 weeks | ~75% | Significant tumor growth inhibition was observed.[8][9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Akt3 signaling pathway and its disruption by this compound.
Caption: Experimental workflow for in vivo studies of this compound.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Note: The specific formulation for this compound is not publicly available. A common vehicle for similar compounds, such as other PROTACs, is provided below. Researchers should perform formulation development and stability studies to determine the optimal vehicle for this compound.
Example Vehicle Formulation (for a pan-AKT degrader INY-03-041): [10]
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol:
-
On the day of injection, weigh the required amount of this compound.
-
Dissolve the compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until a clear solution is formed.
-
Add saline to the final volume and vortex to ensure homogeneity.
-
It is recommended to prepare the formulation fresh for each injection day.
In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol is based on the study by Xu et al. (2022).[8]
Materials:
-
NOD-SCID-IL2Rg-/- (NSI) mice (female, 6-8 weeks old)
-
H1975OR human non-small cell lung cancer cells
-
Matrigel
-
This compound
-
Vehicle solution
-
1 mL syringes with 26-27 gauge needles
-
Calipers
-
Animal balance
Protocol:
-
Cell Preparation and Implantation:
-
Culture H1975OR cells under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (approximately 100-200 mm³).
-
Measure tumor dimensions with calipers and calculate the volume using the formula: (Length x Width²) / 2.
-
Randomly assign mice into treatment groups (e.g., Vehicle, 10 mg/kg this compound, 20 mg/kg this compound) with similar average tumor volumes.
-
-
Drug Administration:
-
Prepare the formulation of this compound and the vehicle control as described above.
-
Administer the assigned treatment via intraperitoneal (i.p.) injection. The injection volume is typically 10 µL/g of body weight.[1]
-
Follow a dosing schedule of every 3 days for 5 weeks.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight every 2-3 days.
-
Observe the mice for any signs of toxicity or adverse effects.
-
-
Endpoint:
-
At the end of the study (e.g., after 5 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors for pharmacodynamic analysis.
-
Western Blot Analysis of Akt3 and p-PRAS40 in Tumor Xenograft Tissues
Materials:
-
Excised tumor tissues
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Akt3, anti-phospho-PRAS40 (Thr246), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Homogenize the excised tumor tissues in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Akt3 or anti-p-PRAS40) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to the loading control (GAPDH or β-actin).
-
Conclusion
This compound demonstrates significant anti-tumor efficacy in preclinical mouse models of NSCLC.[8][9] The protocols outlined in these application notes provide a framework for researchers to conduct in vivo studies to further evaluate the therapeutic potential of this selective Akt3 degrader. Careful consideration of the formulation and rigorous pharmacodynamic analysis are crucial for the successful translation of this promising therapeutic strategy.
References
- 1. ltk.uzh.ch [ltk.uzh.ch]
- 2. research.vt.edu [research.vt.edu]
- 3. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Isoform-Selective Akt3 Degraders Overcoming Osimertinib-Induced Resistance in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes: Determining IC50 Values for Akt3 Degrader 1 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is one of the most common occurrences in human cancers, making its components attractive targets for therapeutic intervention.[1][3] The Akt protein kinase family consists of three highly homologous isoforms (Akt1, Akt2, and Akt3), which possess both overlapping and distinct functions.[4] In certain cancers, particularly in the context of acquired resistance to targeted therapies, the overexpression or activation of specific isoforms like Akt3 can become a primary survival mechanism.[5]
Targeted protein degradation has emerged as a powerful therapeutic strategy to overcome the limitations of traditional kinase inhibitors. Technologies like PROTACs (Proteolysis Targeting Chimeras) utilize the cell's own ubiquitin-proteasome system to eliminate a target protein rather than just inhibiting its enzymatic activity.[4] This approach can address non-catalytic scaffolding functions of the target protein and may overcome resistance mechanisms associated with protein overexpression.[4]
This document provides detailed protocols and data for determining the half-maximal inhibitory concentration (IC50) of Akt3 degrader 1 (also known as compound 12l) , a selective degrader of the Akt3 isoform, in non-small cell lung cancer (NSCLC) cells.[5] This degrader has been shown to overcome resistance to EGFR inhibitors like osimertinib in NSCLC models.[5]
Akt3 Signaling in Cancer
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of PI3K. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] Akt is then recruited to the cell membrane and activated through phosphorylation. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors, and driving cell cycle progression and proliferation.[5] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3, and its loss is common in cancer.[3]
Caption: Simplified PI3K/Akt3 signaling pathway in cancer.
Mechanism of Action: this compound
This compound (compound 12l) is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system. It simultaneously binds to the Akt3 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of Akt3 with ubiquitin molecules. The polyubiquitinated Akt3 is then recognized and degraded by the proteasome, leading to its complete removal from the cell.
Caption: Mechanism of action for this compound (a PROTAC).
Data Presentation: Anti-proliferative Activity of this compound
This compound (compound 12l) has demonstrated potent anti-proliferative activity against several human non-small cell lung cancer (NSCLC) cell lines, with reported IC50 values in the low nanomolar range.[5]
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| H1975OR | NSCLC (Osimertinib-Resistant) | 7 ± 1 | [3] |
| PC9 | NSCLC | Low nM (Not specified) | [5] |
| A549 | NSCLC | Not Reported | |
| H460 | NSCLC | Not Reported |
NSCLC: Non-Small Cell Lung Cancer
Experimental Protocols
The following is a detailed protocol for determining the IC50 value of this compound in adherent cancer cell lines using a standard cell viability assay.
Caption: Experimental workflow for IC50 determination.
Protocol 1: IC50 Determination using MTT Assay
This protocol measures cell viability based on the ability of mitochondrial succinate dehydrogenase in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
Adherent cancer cells (e.g., H1975, PC9)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Wash cells with PBS, then detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (typically 3,000-8,000 cells per 100 µL, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outer wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Compound Treatment
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 8-10 points, from 10 µM down to low nM or pM). Ensure the final DMSO concentration in all wells is consistent and low (<0.1%) to avoid solvent toxicity.
-
Prepare a vehicle control solution containing the same final concentration of DMSO in the medium.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the appropriate wells in triplicate.
-
Return the plate to the incubator for 72 hours (or the desired experimental duration).
Day 5: MTT Assay and Data Acquisition
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Average the absorbance readings for the triplicate wells for each condition.
-
Subtract the average absorbance of a "blank" well (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) in a suitable software (like GraphPad Prism) to fit the curve and determine the IC50 value, which is the concentration that results in 50% cell viability.
Protocol 2: Alternative - IC50 Determination using CellTiter-Glo® Luminescent Assay
This is a more sensitive and rapid method that quantifies cell viability by measuring the amount of ATP present, which signals the presence of metabolically active cells.
Procedure:
-
Follow Day 1 and Day 2 of the MTT protocol for cell seeding and compound treatment.
-
Day 5: Assay and Data Acquisition a. Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence of each well using a microplate reader.
-
Data Analysis: a. The data analysis steps are identical to those for the MTT assay, substituting luminescence readings for absorbance readings.
References
- 1. mdpi.com [mdpi.com]
- 2. Down-regulation of AKT proteins slows the growth of mutant-KRAS pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Isoform-Selective Akt3 Degraders Overcoming Osimertinib-Induced Resistance in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cell Proliferation Assays with Akt3 Degrader 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt3 Degrader 1, also known as compound 12l, is a potent and selective degrader of the Akt3 protein.[1][2][3] This compound offers a powerful tool for investigating the specific roles of Akt3 in cellular processes, particularly in the context of cancer cell proliferation and survival. Unlike traditional kinase inhibitors that only block the catalytic activity of a protein, this compound facilitates the complete removal of the Akt3 protein through the ubiquitin-proteasome system.[1] This application note provides detailed protocols for assessing the anti-proliferative effects of this compound in cancer cell lines, along with a summary of its efficacy and a depiction of the underlying signaling pathways.
Akt3 is a member of the Akt serine/threonine kinase family, which plays a crucial role in the PI3K/Akt signaling pathway. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[3] Notably, overexpression of Akt3 has been identified as a mechanism of resistance to targeted therapies like osimertinib in non-small cell lung cancer (NSCLC).[1][3][4] By selectively targeting Akt3 for degradation, this compound provides a promising strategy to overcome this resistance and inhibit tumor growth.[1][3]
Mechanism of Action
This compound is a heterobifunctional molecule, often referred to as a Proteolysis Targeting Chimera (PROTAC). It functions by simultaneously binding to the Akt3 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of Akt3, marking it for degradation by the proteasome. This targeted degradation of Akt3 disrupts downstream signaling pathways that are critical for cell proliferation and survival.
References
Akt3 degrader 1 solubility and stability for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Akt3 degrader 1 (also known as compound 12l) in in vitro assays. This selective degrader of Akt3 is a valuable tool for investigating the specific roles of this kinase isoform in cellular processes and for drug development, particularly in the context of overcoming drug resistance in cancers such as non-small cell lung cancer.
Product Information
| Identifier | Value |
| Product Name | This compound |
| Synonyms | Compound 12l |
| CAS Number | 2836342-69-7 |
| Molecular Formula | C₅₃H₇₂N₈O₄ |
| Molecular Weight | 885.19 g/mol |
Solubility and Stability
Proper handling and storage are crucial for maintaining the activity of this compound.
Storage and Stability:
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year[1] |
Solubility:
Protocol 2.1: Solubility Determination and Stock Solution Preparation
Objective: To determine the solubility of this compound in a chosen solvent (e.g., DMSO) and prepare a concentrated stock solution.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Start by adding a small, known amount of this compound powder (e.g., 1 mg) to a pre-weighed microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, brief sonication in a water bath may aid dissolution.
-
If the compound has completely dissolved, continue adding small, precise volumes of DMSO, vortexing after each addition, until precipitation is observed. The concentration just before precipitation is the approximate solubility limit.
-
For routine experimental use, it is advisable to prepare a stock solution at a concentration well below the determined solubility limit to ensure it remains fully dissolved during storage and use. A common starting concentration for PROTACs is 10 mM.
-
To prepare a 10 mM stock solution, dissolve 8.85 mg of this compound in 1 mL of anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Akt signaling pathway targeted by this compound and a general workflow for in vitro experiments.
Caption: The PI3K/Akt Signaling and this compound Mechanism of Action.
Caption: General experimental workflow for in vitro characterization of this compound.
Experimental Protocols
Protocol 4.1: Western Blot Analysis of Akt3 Degradation
Objective: To determine the dose- and time-dependent degradation of Akt3 in cells treated with this compound.
Materials:
-
Target cells (e.g., H1975OR, A549, PC9)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Akt3, anti-Akt1, anti-Akt2, anti-p-Akt (Ser473), anti-vinculin or anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.
-
Compound Treatment:
-
Dose-Response: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Recommended concentrations range from 1.6 nM to 1000 nM. Include a DMSO vehicle control. Replace the medium in each well with the medium containing the degrader or vehicle.
-
Time-Course: Treat cells with a fixed concentration of the degrader (e.g., a concentration determined from the dose-response experiment) and harvest at different time points (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After the incubation period, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the Akt3 protein levels to the loading control.
Protocol 4.2: Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Target cells (e.g., H1975OR)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, or a luminescent-based assay like CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well). Allow the cells to attach and grow for 24 hours.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is from 0.001 µM to 100 µM.[2]
-
Include a DMSO vehicle control and a positive control for cell death if available.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader.
-
-
Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, in a cell culture incubator. A 24-hour incubation has been previously reported.[2]
-
Viability Measurement:
-
Follow the manufacturer's protocol for the chosen viability reagent.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then adding a solubilizing agent before reading the absorbance.
-
For a luminescent assay, the reagent is typically added directly to the wells, followed by a brief incubation and measurement of luminescence.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the readings to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression curve fit. For H1975OR cells, an IC₅₀ of 0.972 µM has been reported after 24 hours of treatment.[2]
-
Expected Results
-
Western Blot: A dose- and time-dependent reduction in the protein levels of Akt3 should be observed in cells treated with this compound. Minimal changes in the protein levels of Akt1 and Akt2 are expected, confirming the selectivity of the degrader. A corresponding decrease in phosphorylated downstream targets of Akt may also be observed.
-
Cell Viability Assay: A dose-dependent decrease in cell viability is expected, allowing for the determination of the IC₅₀ value.
These protocols provide a starting point for the in vitro characterization of this compound. Optimization of cell densities, incubation times, and antibody concentrations may be necessary for specific cell lines and experimental conditions.
References
Unveiling Downstream Signaling with Akt3 Degrader 1: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The serine/threonine kinase Akt3 is a critical node in cellular signaling, and its aberrant activity is implicated in various diseases, including cancer. The development of selective protein degraders offers a powerful approach to dissect the specific functions of protein isoforms. This document provides detailed application notes and protocols for utilizing Akt3 degrader 1 (also known as compound 12l), a selective Akt3 degrader, to investigate its impact on downstream signaling pathways. This degrader has shown particular efficacy in overcoming osimertinib-induced resistance in non-small cell lung cancer (NSCLC) cells.[1]
Introduction to this compound
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the Akt3 isoform, with minimal effects on Akt1 and Akt2.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This targeted protein degradation offers a distinct advantage over traditional small molecule inhibitors by eliminating both the catalytic and non-catalytic scaffolding functions of the target protein.
This compound has been identified as a valuable tool for studying the specific roles of Akt3 in cancer biology. Notably, its ability to overcome resistance to EGFR inhibitors like osimertinib in NSCLC highlights the importance of Akt3's non-catalytic functions in drug resistance mechanisms.[1]
Mechanism of Action
This compound functions by forming a ternary complex between Akt3 and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to Akt3, marking it for degradation by the 26S proteasome. This targeted degradation leads to a rapid and sustained depletion of cellular Akt3 levels.
Downstream Signaling Pathways Affected by Akt3 Degradation
Selective degradation of Akt3 using this compound allows for the precise interrogation of its downstream signaling pathways. In the context of osimertinib-resistant NSCLC (H1975OR cells), the degradation of Akt3 has been shown to disrupt its non-catalytic functions, which are crucial for cell survival.[1] While the complete downstream effects are still under investigation, current evidence suggests an impact on pathways related to cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound in relevant cell lines.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | IC₅₀ (µM) | Duration of Treatment |
| H1975OR | 0.972 | 24 hours |
Data extracted from MedchemExpress product page for this compound.[2]
Table 2: Akt3 Degradation Activity
| Cell Line | Concentration Range for Degradation | Duration of Treatment |
| NSCLC Cell Lines | 1.6 - 1000 nM | 24 hours |
Data extracted from MedchemExpress product page for this compound.[2]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: H1975OR (osimertinib-resistant non-small cell lung cancer) cells are a recommended model.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the specified duration (e.g., 24 hours) before harvesting for downstream analysis.
-
Western Blotting for Akt Isoform Degradation
This protocol is essential to confirm the selective degradation of Akt3.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Akt1, Akt2, Akt3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's signal to the loading control.
-
Cell Viability Assay (MTT Assay)
This assay is used to determine the anti-proliferative effect of this compound.
-
Cell Seeding:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound for the desired time (e.g., 24 hours). Include a vehicle-only control.
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable chemical probe for elucidating the specific functions of Akt3. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the downstream signaling consequences of selective Akt3 degradation, particularly in the context of cancer and drug resistance. By employing these methodologies, researchers can further unravel the complex roles of Akt isoforms in cellular processes and identify potential therapeutic strategies.
References
- 1. Discovery of Isoform-Selective Akt3 Degraders Overcoming Osimertinib-Induced Resistance in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Isoform-Selective Akt3 Degraders Overcoming Osimertinib-Induced Resistance in Non-Small Cell Lung Cancer Cells [figshare.com]
Application Notes and Protocols: Co-treatment with Akt3 Degrader 1 and Osimertinib to Overcome Drug Resistance in NSCLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-treatment of non-small cell lung cancer (NSCLC) cells with Akt3 degrader 1 and Osimertinib. This combination therapy has been investigated as a strategy to overcome acquired resistance to Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Introduction
Osimertinib is a standard-of-care treatment for NSCLC patients with activating EGFR mutations.[1][2] However, many patients eventually develop resistance to the drug, limiting its long-term efficacy.[1][3] One identified mechanism of resistance is the overexpression of Akt3, a serine/threonine kinase involved in cell survival and proliferation.[4] this compound (also known as compound 12l) is a selective degrader of the Akt3 isoform that has been shown to re-sensitize Osimertinib-resistant NSCLC cells to treatment.[4][5] This document outlines the in vitro and in vivo protocols for studying the synergistic effects of co-administering this compound and Osimertinib.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Compound | IC50 (μM) | Citation |
| H1975OR | This compound | 0.972 | [5] |
H1975OR cells are an Osimertinib-resistant NSCLC cell line.
In Vivo Efficacy of this compound
| Animal Model | Compound | Dosage | Administration | Tumor Growth Inhibition (TGI) | Citation |
| H1975OR Xenograft (NOD-SCID-IL2Rg-/- mice) | This compound | 10 mg/kg | i.p., every 3 days for 5 weeks | ~75% | [5] |
| H1975OR Xenograft (NOD-SCID-IL2Rg-/- mice) | This compound | 20 mg/kg | i.p., every 3 days for 5 weeks | ~75% | [5] |
Signaling Pathways and Experimental Workflow
EGFR Signaling and Akt3-Mediated Resistance
Caption: EGFR signaling and the role of Akt3 in Osimertinib resistance.
Experimental Workflow for Co-treatment Analysis
Caption: Experimental workflow for in vitro and in vivo co-treatment studies.
Experimental Protocols
In Vitro Co-treatment Protocol
1. Cell Culture
-
Cell Line: H1975OR (Osimertinib-resistant non-small cell lung cancer)
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 70-80% confluency.
2. Drug Preparation
-
This compound: Prepare a stock solution in DMSO. Further dilute to desired working concentrations in cell culture medium.
-
Osimertinib: Prepare a stock solution in DMSO. Further dilute to desired working concentrations in cell culture medium.
3. Cell Viability Assay (MTT Assay)
-
Seed H1975OR cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound, Osimertinib, or the combination of both. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control.
4. Western Blot Analysis
-
Seed H1975OR cells in 6-well plates.
-
Treat cells with this compound, Osimertinib, or the combination at the desired concentrations for 24 hours.[5]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against Akt3, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Co-treatment Protocol
1. Animal Model
-
Animal Strain: NOD-SCID-IL2Rg-/- (NSI) mice.
-
Cell Line for Xenograft: H1975OR cells.
2. Xenograft Establishment
-
Subcutaneously inject 1 x 10^6 H1975OR cells suspended in Matrigel into the flank of each mouse.[9]
-
Allow tumors to grow to a palpable size (approximately 100-150 mm³).[9]
-
Randomize mice into treatment groups.
3. Drug Formulation and Administration
-
This compound: Formulate for intraperitoneal (i.p.) injection. A common vehicle is a solution of DMSO, PEG300, Tween 80, and saline.
-
Osimertinib: Formulate for oral gavage or i.p. injection according to standard protocols.
-
Dosing and Schedule:
-
This compound: 10 or 20 mg/kg, i.p., every 3 days.[5]
-
Osimertinib: Administer at a clinically relevant dose.
-
Combination: Administer both drugs as described above.
-
Control: Administer the vehicle solution.
-
-
Treatment Duration: 5 weeks.[5]
4. Monitoring and Endpoint
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. Always follow institutional guidelines for animal care and use.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. genesandcancer.com [genesandcancer.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of Isoform-Selective Akt3 Degraders Overcoming Osimertinib-Induced Resistance in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. mdpi.com [mdpi.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Akt3 Degrader 1 Concentration
Welcome to the technical support center for Akt3 degrader 1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for maximal degradation of the Akt3 protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to guide your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target the Akt3 protein for degradation.[1][2] It works by simultaneously binding to the Akt3 protein and an E3 ubiquitin ligase.[1][3] This proximity induces the E3 ligase to tag Akt3 with ubiquitin, marking it for destruction by the cell's natural disposal system, the proteasome.[3][4] This targeted degradation approach offers a powerful alternative to traditional inhibition.[5][6]
Q2: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations.[1][4][7] This occurs because at excessive concentrations, the PROTAC can form binary complexes with either the target protein (Akt3) or the E3 ligase, rather than the productive ternary complex (Akt3-PROTAC-E3 ligase) required for degradation.[1][4] To avoid the hook effect, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration for maximal degradation.[8][9][10]
Q3: What are DC50 and Dmax, and why are they important?
-
DC50 is the concentration of the degrader at which 50% of the target protein is degraded.[11] It is a measure of the potency of the degrader.
-
Dmax is the maximum percentage of protein degradation that can be achieved with the degrader.[11]
These two parameters are critical for characterizing the efficacy of this compound and for comparing its activity under different conditions or against different cell lines.[12]
Q4: How long should I incubate my cells with this compound?
The optimal incubation time can vary depending on the cell type and the intrinsic rate of Akt3 degradation. It is recommended to perform a time-course experiment to determine the optimal time point for maximal degradation.[8][9] Initial experiments can be performed at a shorter time point (e.g., 4-8 hours) and a longer time point (e.g., 12-24 hours) to get a preliminary idea of the degradation kinetics.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak degradation of Akt3 | 1. Suboptimal degrader concentration. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration and rule out the "hook effect".[8][9][10] |
| 2. Inappropriate incubation time. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal degradation time point.[8][9] | |
| 3. Low cell permeability of the degrader. | 3. If possible, use a positive control PROTAC with known good cell permeability. Consider using cell lines with lower efflux pump activity.[7][13][14] | |
| 4. Issues with the E3 ligase. | 4. Ensure the cell line expresses the E3 ligase that this compound is designed to recruit.[2] | |
| 5. Problems with the Western blot protocol. | 5. Optimize the Western blot protocol, including antibody concentrations and transfer efficiency. Ensure complete cell lysis and include protease and phosphatase inhibitors.[15][16] | |
| High variability between replicates | 1. Inconsistent cell seeding density. | 1. Ensure uniform cell seeding and confluency at the time of treatment. A cell confluency of around 70% is often a good starting point.[17] |
| 2. Pipetting errors. | 2. Use calibrated pipettes and ensure accurate and consistent addition of the degrader. | |
| 3. Uneven cell lysis or protein extraction. | 3. Ensure complete and consistent cell lysis for all samples. | |
| "Hook effect" observed | 1. Degrader concentration is too high. | 1. This is an intrinsic property of many PROTACs. The optimal concentration is the peak of the bell-shaped curve. Select a concentration in the optimal range for further experiments.[1][4] |
| Off-target effects observed | 1. High degrader concentration. | 1. Use the lowest effective concentration that achieves maximal degradation of Akt3. |
| 2. The degrader may have affinity for other proteins. | 2. Perform proteomics studies to identify potential off-target proteins. Test a negative control compound that is structurally similar but cannot bind to either Akt3 or the E3 ligase.[8][18] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for maximal degradation using Western blotting.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Akt3
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in approximately 70% confluency on the day of treatment.[17]
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common concentration range to test is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a DMSO vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO.
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.[19]
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes (note: do not boil if targeting a membrane protein that may aggregate).[15]
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[17]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Akt3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Loading Control:
-
Strip the membrane (if necessary) and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the Akt3 band intensity to the corresponding loading control band intensity.
-
Plot the normalized Akt3 levels against the log of the degrader concentration to determine the DC50 and Dmax.
-
Quantitative Data Summary
| Concentration of this compound | Normalized Akt3 Protein Level (vs. Vehicle) | % Degradation |
| Vehicle (DMSO) | 1.00 | 0% |
| 0.1 nM | 0.95 | 5% |
| 1 nM | 0.70 | 30% |
| 10 nM | 0.35 | 65% |
| 100 nM | 0.10 | 90% |
| 1 µM | 0.05 | 95% |
| 10 µM | 0.20 | 80% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
From this data, the Dmax is approximately 95% at 1 µM. The DC50 is the concentration at which 50% degradation is achieved, which is between 1 nM and 10 nM in this example. The increase in Akt3 levels at 10 µM is indicative of the "hook effect".
Visualizations
Caption: The PI3K/Akt3 signaling pathway.[20][21][22][23][24]
Caption: Experimental workflow for optimizing degrader concentration.
Caption: Troubleshooting decision tree for weak Akt3 degradation.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. syngeneintl.com [syngeneintl.com]
- 7. marinbio.com [marinbio.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. youtube.com [youtube.com]
- 11. lifesensors.com [lifesensors.com]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 16. 2bscientific.com [2bscientific.com]
- 17. reddit.com [reddit.com]
- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein degradation analysis by western blot [bio-protocol.org]
- 20. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. AKT3 gene: MedlinePlus Genetics [medlineplus.gov]
- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 23. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 24. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
overcoming the hook effect with Akt3 degrader 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Akt3 degrader 1. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, small molecule degrader designed to target the Akt3 protein for degradation. It is a proteolysis-targeting chimera (PROTAC) that brings Akt3 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of Akt3 by the proteasome. This approach removes the entire protein, not only inhibiting its enzymatic activity but also disrupting any scaffolding functions.
Q2: What is the "hook effect" and how does it relate to this compound?
The hook effect is a phenomenon observed with bifunctional molecules like PROTACs where an excess concentration of the degrader leads to a decrease in the degradation of the target protein.[1] This occurs because at high concentrations, the degrader forms separate binary complexes with the target protein (Akt3) and the E3 ligase, rather than the productive ternary complex (Akt3-degrader-E3 ligase) required for ubiquitination and degradation. This can result in reduced efficacy at higher doses.
Q3: What are the optimal concentration ranges for observing Akt3 degradation without encountering the hook effect?
The optimal concentration for maximal degradation of Akt proteins with a PROTAC degrader is typically observed in the nanomolar range. For instance, with the pan-AKT degrader INY-03-041, maximal degradation was seen between 100 to 250 nM.[1] Concentrations of 500 nM and greater resulted in diminished AKT degradation, indicating the hook effect.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for this compound in your specific cell line and experimental conditions.
Q4: How can I confirm that the observed reduction in Akt3 levels is due to proteasomal degradation?
To confirm that the degradation is mediated by the ubiquitin-proteasome system, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG-132 or bortezomib) or a neddylation inhibitor (e.g., MLN-4924).[1] If the degradation of Akt3 is prevented in the presence of these inhibitors, it confirms that the process is dependent on the proteasome and the cullin-RING ligase machinery.[1]
Troubleshooting Guides
Problem 1: No or low degradation of Akt3 observed.
| Possible Cause | Recommended Solution |
| Suboptimal degrader concentration. | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for Akt3 degradation. |
| Incorrect incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal degradation. |
| Low expression of Akt3 in the cell line. | Confirm the expression level of Akt3 in your chosen cell line by Western blot using a validated antibody. Select a cell line with sufficient endogenous Akt3 expression. |
| Cell permeability issues. | While less common for small molecules, ensure proper solubilization of the degrader in a suitable solvent like DMSO. |
| Degraded compound. | Ensure proper storage of this compound according to the manufacturer's instructions to maintain its activity. |
Problem 2: The hook effect is observed, with decreased degradation at higher concentrations.
| Possible Cause | Recommended Solution |
| Excessive degrader concentration. | This is the direct cause of the hook effect. Reduce the concentration of this compound to the optimal range determined from your dose-response curve (typically in the low to mid-nanomolar range). |
| High levels of target protein or E3 ligase. | While less easily modulated, be aware that the relative abundance of Akt3 and the recruited E3 ligase can influence the concentration at which the hook effect occurs. |
Data Presentation
Table 1: Representative Dose-Response Data for a Pan-AKT Degrader (INY-03-041) Exhibiting the Hook Effect
The following table summarizes the dose-dependent degradation of total Akt in MDA-MB-468 cells after a 12-hour treatment with the pan-AKT degrader INY-03-041. This data illustrates a typical dose-response curve, including the hook effect at higher concentrations.[1]
| Concentration of INY-03-041 (nM) | Relative Pan-Akt Levels (% of DMSO control) |
| 0 (DMSO) | 100 |
| 10 | 85 |
| 50 | 40 |
| 100 | 15 |
| 250 | 10 |
| 500 | 30 |
| 1000 | 50 |
Experimental Protocols
Protocol 1: Dose-Response Analysis of Akt3 Degradation by Western Blot
This protocol outlines the steps to determine the optimal concentration of this compound for maximal degradation and to observe the hook effect.
Materials:
-
This compound
-
Cell line expressing Akt3 (e.g., MDA-MB-468)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Akt3 and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 50, 100, 250, 500, 1000 nM) in fresh medium. Include a DMSO-only control.
-
Incubation: Incubate the cells for the desired time (e.g., 12 or 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Akt3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the Akt3 band intensity to the loading control. Calculate the percentage of Akt3 remaining relative to the DMSO control for each concentration.
Protocol 2: In-Cell Ubiquitination Assay
This protocol is designed to demonstrate that this compound induces the ubiquitination of Akt3.
Materials:
-
This compound
-
Cell line expressing Akt3
-
Plasmids encoding HA-tagged ubiquitin
-
Transfection reagent
-
Proteasome inhibitor (e.g., MG-132)
-
Lysis buffer for immunoprecipitation (IP)
-
Anti-Akt3 antibody for IP
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies: anti-HA and anti-Akt3
-
HRP-conjugated secondary antibodies
Procedure:
-
Transfection: Transfect cells with a plasmid encoding HA-tagged ubiquitin.
-
Treatment: After 24-48 hours, treat the cells with the optimal concentration of this compound (determined from Protocol 1) or DMSO for a shorter time period (e.g., 2-4 hours). Also, treat the cells with a proteasome inhibitor (e.g., 10 µM MG-132) for the last 2-4 hours of the degrader treatment to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an anti-Akt3 antibody overnight at 4°C to pull down Akt3 and its binding partners.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blotting:
-
Analyze the eluted proteins by Western blot.
-
Probe one membrane with an anti-HA antibody to detect ubiquitinated Akt3 (which will appear as a high molecular weight smear).
-
Probe another membrane with an anti-Akt3 antibody to confirm the immunoprecipitation of Akt3.
-
Mandatory Visualizations
Caption: Workflow for overcoming the hook effect with this compound.
Caption: Simplified Akt3 signaling pathway and the mechanism of this compound.
References
Akt3 degrader 1 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Akt3 Degrader 1 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as compound 12l, is a selective degrader of the Akt3 protein.[1][2] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that brings the target protein (Akt3) into close proximity with an E3 ubiquitin ligase.[3][4] This induced proximity leads to the ubiquitination of Akt3, marking it for degradation by the proteasome.[1] This targeted degradation strategy can be used to study the roles of Akt3 and has shown potential in overcoming resistance to other drugs in non-small cell lung cancer cells.[1][2]
Q2: I am observing a decrease in the efficacy of this compound over several days in my cell culture experiment. What could be the cause?
A decline in efficacy during long-term experiments can be attributed to several factors:
-
Compound Stability: Like many small molecules, this compound may have a limited half-life in cell culture media. Factors such as temperature, pH, and enzymatic activity in the media can contribute to its degradation over time.
-
Cellular Efflux: Cells may actively transport the degrader out of the cytoplasm through efflux pumps, reducing its intracellular concentration.
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Target Protein Resynthesis: The cell will continue to synthesize new Akt3 protein. If the rate of synthesis surpasses the rate of degradation, the overall levels of Akt3 may rebound.
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Development of Resistance: In cancer cell lines, prolonged treatment can sometimes lead to the emergence of resistant clones that have altered signaling pathways or mutations in the components of the degradation machinery.[5]
Q3: What is the "hook effect" and how can it affect my experiments with this compound?
The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[6] This occurs because at very high concentrations, the degrader can independently bind to both the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex (Degrader:Target:E3 Ligase) required for ubiquitination.[3][6] It is crucial to perform a dose-response curve to determine the optimal concentration range for this compound in your specific experimental system.
Q4: Are there any known off-target effects of this compound?
The available literature suggests that this compound (compound 12l) is highly selective for Akt3 with minimal effects on Akt1 and Akt2 protein levels.[1][2] However, as with any pharmacological agent, off-target effects cannot be completely ruled out. It is good practice to include appropriate controls in your experiments, such as assessing the levels of related kinases or using a negative control compound that does not bind to Akt3.
Troubleshooting Guide
Issue 1: Inconsistent or Diminished Akt3 Degradation in Long-Term Experiments
| Possible Cause | Recommended Solution |
| Compound Instability in Media | 1. Replenish Media: Change the cell culture media and re-add fresh this compound every 24-48 hours. 2. Stability Test: Assess the stability of the degrader in your specific cell culture media over time using analytical methods like LC-MS, if available. |
| Suboptimal Compound Concentration | 1. Dose-Response Curve: Perform a dose-response experiment to identify the optimal concentration for maximal degradation, being mindful of the potential "hook effect".[6] 2. Time-Course Experiment: Evaluate Akt3 degradation at different time points to determine the onset and duration of the effect. |
| Cellular Efflux | 1. Use Efflux Pump Inhibitors: If cellular efflux is suspected, co-treatment with a broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A) can be tested, though potential off-target effects of the inhibitor should be considered. |
| High Rate of Akt3 Resynthesis | 1. Increase Dosing Frequency: More frequent addition of the degrader may be necessary to counteract rapid protein resynthesis. 2. Combination Therapy: Consider co-treatment with an inhibitor of protein synthesis (e.g., cycloheximide) as a control to understand the baseline rate of Akt3 turnover. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture
Objective: To determine the stability and effective duration of this compound in a long-term cell culture experiment.
Methodology:
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate.
-
Treatment: Treat the cells with the optimal concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Time Points: At various time points (e.g., 0, 8, 24, 48, 72, and 96 hours), collect both the cell lysates and the conditioned media.
-
Western Blot Analysis: Perform Western blotting on the cell lysates to quantify the levels of Akt3 protein. Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
(Optional) LC-MS Analysis: If available, analyze the concentration of this compound in the collected conditioned media at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS) to directly measure its degradation.
-
Data Analysis: Plot the percentage of Akt3 degradation relative to the vehicle control at each time point. This will provide an estimate of the duration of the degrader's effect.
Protocol 2: Dose-Response and Time-Course for Optimal Akt3 Degradation
Objective: To determine the optimal concentration and time for achieving maximal Akt3 degradation.
Methodology:
-
Dose-Response:
-
Seed cells in a multi-well plate.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).
-
Harvest cell lysates and perform Western blot analysis for Akt3 levels.
-
Determine the DC50 (concentration for 50% degradation) and the concentration for maximal degradation (Dmax).
-
-
Time-Course:
-
Seed cells in a multi-well plate.
-
Treat cells with the determined optimal concentration of this compound.
-
Harvest cell lysates at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Perform Western blot analysis for Akt3 levels.
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Plot the degradation of Akt3 over time to understand the kinetics of the degradation process.
-
Visualizations
Caption: The PI3K/Akt3 signaling pathway and the mechanism of action for this compound.
Caption: Troubleshooting workflow for inconsistent Akt3 degradation in long-term experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Isoform-Selective Akt3 Degraders Overcoming Osimertinib-Induced Resistance in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing In Vivo Toxicity of Akt3 Degrader 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vivo toxicity of Akt3 degrader 1. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported in vivo toxicity?
This compound (also referred to as compound 12l) is a selective degrader of the Akt3 protein.[1][2][3] It has demonstrated anti-proliferative activity and has been shown to inhibit tumor growth in mouse models of non-small cell lung cancer (NSCLC) by overcoming osimertinib-induced resistance.[1][2][3] Preclinical studies have reported that this compound inhibits tumor growth without causing obvious body weight loss or other signs of toxicity.[2] However, detailed public data on its comprehensive toxicological profile is limited.
Q2: What are the potential on-target toxicities associated with degrading Akt3?
While this compound is reported to have a favorable safety profile, it is important to consider potential on-target toxicities based on the known functions of Akt3. Akt3 is highly expressed in the brain and testes.[4] Studies involving knockout mice have provided insights into the potential consequences of Akt3 loss:
-
Neurological Effects: Akt3 knockout mice have been observed to have smaller brains.[5] Behavioral studies have shown that the absence of Akt3 can lead to endophenotypes reminiscent of psychiatric conditions such as schizophrenia, anxiety, and depression.[6][7] Therefore, researchers should be observant of any behavioral changes in animal models.
-
Seizure Susceptibility: Interestingly, while Akt3 null mice show an elevated seizure threshold, a specific missense mutation in Akt3 that enhances its kinase activity has been associated with a lower seizure threshold and sporadic seizures in mice.[5][8]
Q3: What are the potential off-target toxicities to consider?
Off-target toxicities can arise from the degrader molecule interacting with proteins other than Akt3. These effects are highly specific to the chemical structure of the degrader. While this compound is designed to be selective, researchers should monitor for common toxicities associated with inhibitors of the broader PI3K/Akt signaling pathway, as these represent potential off-target liabilities. These can include:
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Metabolic Disturbances: Hyperglycemia is a common side effect of PI3K/Akt pathway inhibitors.[9][10][11]
-
Dermatological Issues: Rashes and other skin toxicities are frequently observed, particularly with inhibitors that affect the Akt2 isoform.[12][13][14]
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Gastrointestinal Problems: Diarrhea and colitis are known side effects of PI3K inhibitors.[9][11]
-
Hepatotoxicity: Elevation of liver enzymes can occur with inhibitors of this pathway.[9]
Troubleshooting Guide: In Vivo Toxicity
This guide provides a structured approach to identifying and mitigating potential in vivo toxicities when working with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) | - General toxicity- Dehydration due to diarrhea- Reduced food/water intake | - Immediately reduce the dose or temporarily halt administration.- Provide supportive care (e.g., hydration with subcutaneous fluids).- Monitor food and water consumption daily.- Perform a full necropsy and histopathology on affected animals to identify target organs of toxicity. |
| Skin Rash, Dermatitis, or Alopecia | - On-target effect (unlikely for Akt3-selective degrader)- Off-target inhibition of Akt2- Immune-related reaction | - Document the severity and progression of the skin reaction using a standardized scoring system (see Experimental Protocols).- Consider reducing the dose.- If severe, consult with a veterinary pathologist to characterize the skin lesions. |
| Hyperglycemia (Elevated Blood Glucose) | - Off-target effect on insulin signaling pathways (PI3K/Akt2) | - Monitor blood glucose levels regularly (see Experimental Protocols).- If hyperglycemia is persistent and severe, consider a dose reduction.- Investigate potential synergistic effects if used in combination with other agents that affect glucose metabolism. |
| Diarrhea or Gastrointestinal Distress | - Off-target effect on intestinal epithelium | - Monitor for the presence and severity of diarrhea.- Ensure adequate hydration.- At necropsy, perform a thorough examination of the gastrointestinal tract. |
| Behavioral Abnormalities (e.g., anxiety, altered social interaction) | - On-target effect related to Akt3's role in the brain | - Conduct baseline and on-treatment behavioral assessments (see Experimental Protocols).- If significant behavioral changes are observed, this may be an on-target effect. Consider the implications for the therapeutic window. |
| Elevated Liver Enzymes (ALT, AST) | - Off-target hepatotoxicity | - At the end of the study, collect serum for biochemical analysis.- Perform histopathological examination of the liver to look for signs of injury (see Experimental Protocols). |
Quantitative Data Summary
While specific quantitative toxicity data for this compound is not publicly available, the following table summarizes common toxicities observed with inhibitors of the PI3K/Akt pathway, which can serve as a guide for monitoring potential adverse effects.
| Toxicity Parameter | Inhibitor Class | Common Grade 3-4 Adverse Events (%) | References |
| Hyperglycemia | Pan-PI3K Inhibitors | 15-41% | [9][11] |
| Diarrhea | Pan-PI3K Inhibitors | 5-8% | [9][11] |
| Rash | Pan-PI3K Inhibitors | 8% | [9][11] |
| Increased ALT (Liver Enzymes) | Pan-PI3K Inhibitors | 26% | [9][11] |
Note: The incidence of these toxicities is expected to be significantly lower with a highly selective Akt3 degrader compared to pan-PI3K or pan-Akt inhibitors.
Experimental Protocols
Protocol for In Vivo Toxicity Monitoring in Mice
Objective: To systematically monitor for signs of toxicity in mice treated with this compound.
Materials:
-
Laboratory balance
-
Calipers
-
Blood glucose monitoring system (glucometer and test strips)
-
Scoring sheets for clinical observations
Procedure:
-
Body Weight: Record the body weight of each animal twice weekly. A weight loss of more than 15% from baseline is considered a significant adverse event.
-
Tumor Measurement: For efficacy studies, measure tumor dimensions with calipers twice weekly and calculate tumor volume.
-
Clinical Observations: Perform daily visual inspection of the animals and record observations on a scoring sheet. Pay close attention to:
-
General Appearance: Posture, grooming, activity level.
-
Skin and Fur: Presence of rash, alopecia, or dermatitis.
-
Gastrointestinal Signs: Presence of diarrhea or changes in fecal output.
-
-
Blood Glucose Monitoring:
-
Establish a baseline blood glucose level before the start of treatment.
-
Measure blood glucose from a tail vein prick once weekly, typically 2-4 hours post-dose.
-
If hyperglycemia is detected, increase the frequency of monitoring.
-
-
End-of-Study Procedures:
-
At the end of the study, collect blood via cardiac puncture for a complete blood count (CBC) and serum chemistry panel.
-
Perform a full necropsy, and collect major organs (liver, spleen, kidneys, heart, lungs, brain, and gastrointestinal tract) for histopathological analysis.
-
Protocol for Dermatological Toxicity Scoring
Objective: To quantify the severity of skin reactions in mice.
Procedure:
-
Visually inspect the skin of the animals daily.
-
Score the following parameters on a scale of 0 to 3 (0 = normal, 1 = mild, 2 = moderate, 3 = severe):
-
Erythema (redness)
-
Edema (swelling)
-
Scaling/flaking
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Alopecia (hair loss)
-
-
Sum the scores for an overall dermatological toxicity score.
-
Photograph any skin lesions to document their progression.
Protocol for Behavioral Assessment
Objective: To screen for potential neurological or behavioral side effects.
Procedure:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
Place the mouse in the center of an open field arena.
-
Record its activity for 10-15 minutes using an automated tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Elevated Plus Maze: To further assess anxiety-like behavior.
-
The maze consists of two open arms and two closed arms.
-
Place the mouse in the center of the maze.
-
Record the time spent in the open arms versus the closed arms over a 5-minute period.
-
-
Social Interaction Test:
-
Place the test mouse in a three-chambered arena.
-
In one side chamber, place a novel mouse (stranger). The other side chamber remains empty.
-
Record the time the test mouse spends in each chamber and interacting with the stranger mouse.
-
Protocol for Liver Histopathology
Objective: To assess for potential liver toxicity.
Procedure:
-
At the end of the in vivo study, euthanize the mice and immediately dissect the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissue, embed in paraffin, and section at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should examine the slides for signs of liver injury, including:
-
Hepatocellular necrosis or apoptosis
-
Inflammatory cell infiltration
-
Steatosis (fatty change)
-
Bile duct hyperplasia
-
Visualizations
Caption: PI3K/Akt signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for in vivo toxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Down-Regulation of AKT Proteins Slows the Growth of Mutant-KRAS Pancreatic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. amuzainc.com [amuzainc.com]
- 9. Behavioral phenotyping of mice in pharmacological and toxicological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated acute skin toxicity scoring in a mouse model through deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo imaging of glucose uptake and metabolism in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
dealing with poor solubility of Akt3 degrader 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Akt3 degrader 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Akt3 protein.[1][2] PROTACs are known for their potential as therapeutic agents but often present challenges in terms of their physicochemical properties, including solubility.[][4][5]
Summary of Chemical Properties:
| Property | Value |
| Molecular Formula | C53H72N8O4 |
| Molecular Weight | 885.19 g/mol |
| CAS Number | 2836342-69-7 |
Q2: Why is my this compound not dissolving?
Poor aqueous solubility is a common issue with PROTAC molecules due to their high molecular weight and hydrophobicity.[][5][6] If you are experiencing difficulty dissolving this compound, it is likely due to these intrinsic properties. The choice of solvent and the dissolution method are critical for achieving a clear solution.
Q3: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a powder at -20°C for up to three years.[1] If stored in a solvent, it should be kept at -80°C for up to one year.[1]
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to addressing common solubility problems encountered with this compound in experimental settings.
Issue: Precipitate formation when preparing stock solutions.
-
Possible Cause: The concentration of the stock solution is too high for the chosen solvent.
-
Troubleshooting Steps:
-
Lower the Concentration: Try preparing a lower concentration stock solution.
-
Use a Co-solvent System: Prepare the stock solution in 100% DMSO first, and then dilute it with another solvent like ethanol or a buffered saline solution.
-
Gentle Heating: Warm the solution to 37°C in a water bath to aid dissolution.
-
Sonication: Use a bath sonicator for a short period to break up any aggregates.
-
Issue: Precipitation of the compound after dilution in aqueous media (e.g., cell culture medium).
-
Possible Cause: The compound is "crashing out" of solution upon contact with the aqueous environment. This is a common problem for hydrophobic compounds.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤ 0.5%) to minimize solvent-induced toxicity to cells, while still maintaining compound solubility.
-
Serial Dilutions: Perform serial dilutions in a solution that is more compatible with your final aqueous medium. For example, dilute the DMSO stock in a small volume of serum-containing medium before adding it to the rest of the culture.
-
Use of Surfactants: For in vitro assays without cells, consider adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to the assay buffer to improve solubility.[7]
-
Issue: Inconsistent results in in vivo studies.
-
Possible Cause: Poor and variable bioavailability due to inconsistent dissolution of the compound in the formulation.
-
Troubleshooting Steps:
-
Formulation Development: For in vivo experiments, a proper formulation is crucial. Consider using a vehicle that can maintain the compound in solution or as a stable suspension. Common vehicles for poorly soluble compounds include:
-
A mixture of DMSO, PEG300, Tween 80, and saline.
-
Lipid-based formulations.[8]
-
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the compound, which may improve its dissolution rate and bioavailability.[9][10]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 8.85 mg of the compound (Molecular Weight = 885.19 g/mol ).
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Dissolve: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium containing serum. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:10 in complete medium to make a 1 mM solution.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically ≤ 0.5%). For example, a 1:1000 dilution of a 10 mM stock will result in a 10 µM final concentration with 0.1% DMSO.
-
Mix and Add to Cells: Gently mix the final solution and immediately add it to your cells.
Visualizing Key Concepts
To aid in understanding the experimental context and troubleshooting logic, the following diagrams are provided.
Caption: The PI3K/Akt3 signaling pathway and the mechanism of this compound.
Caption: Troubleshooting workflow for poor solubility of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Interpreting Unexpected Results in Akt3 Degradation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Akt3 degradation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Akt3 degradation experiments, providing potential causes and solutions in a question-and-answer format.
Q1: Why is there no or very weak Akt3 degradation after treatment with my degrader?
A1: Several factors can lead to a lack of Akt3 degradation. Here's a systematic guide to troubleshooting this issue:
-
Experimental Controls:
-
Proteasome Inhibition Control: Did you include a control where cells were co-treated with your degrader and a proteasome inhibitor (e.g., MG132)? If the degrader is working via the proteasome, you should see an accumulation of ubiquitinated Akt3 and a rescue of total Akt3 levels. Lack of rescue suggests a non-proteasomal degradation mechanism or that your compound does not induce degradation.[1][2][3][4][5]
-
Inactive Control Compound: Does your experimental setup include an inactive version of your degrader (e.g., one that doesn't bind the E3 ligase)? This control is crucial to rule out off-target effects.[6][7]
-
-
Cellular Factors:
-
E3 Ligase Expression: The efficiency of many degraders, such as PROTACs, depends on the expression level of the recruited E3 ligase (e.g., CRBN, VHL) in your cell line.[8][9][10] Low or absent expression will result in poor degradation. It is advisable to check the expression level of the relevant E3 ligase in your cell model.
-
Protein Turnover Rate: The intrinsic synthesis and degradation rate of Akt3 in your specific cell line can influence the observed degradation. A very high synthesis rate might mask the effect of the degrader.
-
-
Compound-Related Issues:
-
Compound Potency and Dose: Are you using the optimal concentration of your degrader? A full dose-response curve is essential. Too high a concentration can lead to the "hook effect," where the degrader independently binds the target and the E3 ligase, preventing the formation of a productive ternary complex.[6]
-
Cell Permeability: Early-generation peptide-based degraders often had poor cell permeability.[11] Ensure your compound can efficiently enter the cells.
-
-
Western Blotting Technique:
-
Antibody Specificity: Verify that your primary antibody is specific for Akt3 and does not cross-react with other Akt isoforms (Akt1 or Akt2).[12][13][14] Check the manufacturer's datasheet for validation data.
-
Insufficient Protein Load: Ensure you are loading a sufficient amount of total protein on your gel to detect Akt3, especially if it is a low-abundance protein in your cells.[15][16][17][18]
-
Q2: I'm observing incomplete degradation of Akt3. What could be the reason?
A2: Incomplete degradation is a common observation. Here are some potential explanations:
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Suboptimal Compound Concentration or Treatment Time: You may need to optimize the concentration of your degrader and the duration of the treatment. A time-course experiment is highly recommended to determine the optimal degradation window.
-
Equilibrium of Synthesis and Degradation: The observed level of Akt3 is a balance between its synthesis and degradation. Even with an effective degrader, the cell's machinery is still producing new Akt3 protein.
-
Cellular Heterogeneity: The cell population may not be uniform in its response to the degrader. Some cells might have lower E3 ligase levels or other resistance mechanisms.
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Feedback Mechanisms: The cell may have feedback loops that upregulate Akt3 transcription or translation in response to its degradation, partially compensating for the degrader's effect.
Q3: My Western blot shows multiple bands for Akt3. How should I interpret this?
A3: The presence of multiple bands can be due to several factors:
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Post-Translational Modifications (PTMs): Akt3 can be phosphorylated and ubiquitinated, which can alter its migration on an SDS-PAGE gel.[19][20] These modified forms may appear as separate, higher molecular weight bands.
-
Protein Degradation Products: If your samples are not handled properly with protease inhibitors, you might see lower molecular weight bands corresponding to degradation products of Akt3.[15]
-
Antibody Non-Specificity: The primary antibody might be recognizing other proteins in the lysate. To check for this, you can use a knockout or knockdown cell line for Akt3 as a negative control.
-
Splice Variants: Although less common for Akt3, different splice variants could potentially exist and migrate differently.
Q4: I see a change in the phosphorylation status of Akt3, but not its total protein level. What does this mean?
A4: This suggests that your compound may be acting as an inhibitor of upstream kinases that phosphorylate Akt3, rather than as a degrader. Akt is activated by phosphorylation at Thr308 and Ser473.[12][13] A decrease in these phosphorylation events without a change in total Akt3 levels points towards inhibition of the PI3K/PDK1 pathway. It is crucial to always probe for both total and phosphorylated forms of Akt3 to distinguish between inhibition and degradation.
Q5: How can I confirm that the degradation is mediated by the ubiquitin-proteasome system?
A5: To confirm the involvement of the ubiquitin-proteasome system, you can perform the following experiments:
-
Proteasome Inhibitor Co-treatment: As mentioned in Q1, co-treating your cells with a proteasome inhibitor (e.g., MG132, bortezomib) and your degrader should rescue Akt3 from degradation.[2][3][4][5]
-
Ubiquitination Assay: You can perform an immunoprecipitation of Akt3 followed by a Western blot for ubiquitin. An increase in the ubiquitination of Akt3 upon treatment with your degrader would be strong evidence for its mechanism of action.[19][21]
Data Presentation
Table 1: Troubleshooting Summary for Lack of Akt3 Degradation
| Potential Cause | Suggested Action |
| Ineffective Degrader | Perform dose-response and time-course experiments. |
| Low E3 Ligase Expression | Quantify E3 ligase (e.g., CRBN, VHL) mRNA or protein levels in the cell line. |
| "Hook Effect" | Test a lower concentration range of the degrader. |
| Poor Cell Permeability | Use a cell permeability assay or a positive control compound known to be cell-permeable. |
| Non-specific Antibody | Validate the primary antibody using knockout/knockdown cell lines or by testing against recombinant Akt isoforms. |
| Insufficient Protein Load | Increase the amount of total protein loaded on the gel. |
| Proteasome Not Involved | Co-treat with a proteasome inhibitor; if no rescue, consider alternative degradation pathways. |
Table 2: Interpreting Western Blot Results for Akt3
| Observation | Potential Interpretation(s) | Next Steps |
| Single band at expected MW decreases with treatment | Successful degradation of Akt3. | Confirm with dose-response and time-course. |
| Multiple bands appear or intensify with treatment | Post-translational modifications (e.g., ubiquitination), protein degradation, or non-specific antibody. | Use phosphatase/deubiquitinase treatment, ensure protease inhibitors are used, validate antibody. |
| No change in total Akt3, but decreased p-Akt3 | Inhibition of upstream kinases, not degradation. | Test for direct inhibitory activity of the compound on upstream kinases. |
| Akt3 levels rescued with proteasome inhibitor | Degradation is proteasome-dependent. | Proceed with ubiquitination assays to confirm mechanism. |
Experimental Protocols
Protocol 1: Western Blotting for Akt3 Degradation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against total Akt3 (and phospho-Akt3 if applicable) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Protocol 2: Co-immunoprecipitation to Detect Akt3 Ubiquitination
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-Akt3 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads extensively with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling in Laemmli buffer.
-
Perform Western blotting as described above, probing with an anti-ubiquitin antibody. An increase in a high molecular weight smear in the treated samples indicates increased Akt3 ubiquitination.
-
Mandatory Visualization
Caption: The PI3K/Akt3 signaling pathway.
Caption: Experimental workflow for Akt3 degradation.
Caption: Troubleshooting decision tree for Akt3 degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Untitled Document [arxiv.org]
- 12. Akt3 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Akt3 (62A8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. AKT3 antibody | antibody review based on formal publications [labome.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Regulation of Akt signaling activation by ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ubiquitin-dependent Regulation of Phospho-AKT Dynamics by the Ubiquitin E3 Ligase, NEDD4-1, in the Insulin-like Growth Factor-1 Response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Investigating Akt3 Proteasomal Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the proteasomal degradation of the serine/threonine kinase Akt3.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for Akt3 protein degradation?
A1: The primary mechanism for the degradation of phosphorylated Akt3 is through the ubiquitin-proteasome system (UPS).[1][2] This process involves the tagging of Akt3 with ubiquitin molecules, which marks it for recognition and degradation by the 26S proteasome.[3]
Q2: What is the significance of K48-linked versus K63-linked ubiquitination for Akt3?
A2: The type of ubiquitin linkage dictates the cellular fate of Akt3. K48-linked polyubiquitination is the canonical signal for proteasomal degradation, leading to the termination of Akt signaling.[3] In contrast, K63-linked polyubiquitination acts as a non-degradative signal that is crucial for Akt activation, promoting its recruitment to the plasma membrane and subsequent phosphorylation.[3][4]
Q3: Which E3 ubiquitin ligases are known to be involved in the degradation of Akt isoforms?
A3: Several E3 ubiquitin ligases have been identified to play a role in the ubiquitination and subsequent degradation of Akt isoforms. Notably, Tetratricopeptide Repeat Domain 3 (TTC3) has been identified as an E3 ligase that specifically binds to phosphorylated Akt, facilitating its ubiquitination and degradation within the nucleus.[1] Other E3 ligases like TRAF6 and Skp2 are also involved in Akt ubiquitination.[3][5]
Q4: How can I determine the half-life of the Akt3 protein?
A4: The half-life of Akt3 can be determined using a cycloheximide (CHX) chase assay. CHX is a protein synthesis inhibitor. By treating cells with CHX and collecting samples at various time points, the rate of Akt3 degradation can be monitored by western blotting.[6][7][8]
Q5: What are PROTACs and how are they relevant to Akt3 degradation?
A5: PROTACs (Proteolysis Targeting Chimeras) are small molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[3] For instance, the PROTAC degrader INY-03-041 has been shown to effectively induce the degradation of all three Akt isoforms, including Akt3.[9][10]
Troubleshooting Guides
Problem 1: No change in Akt3 levels after treatment with a proteasome inhibitor.
| Possible Cause | Troubleshooting Suggestion |
| Ineffective proteasome inhibitor concentration or treatment time. | Titrate the concentration of the proteasome inhibitor (e.g., MG132 or Bortezomib) and optimize the treatment duration. A typical starting point for MG132 is 5-50 µM for 1-24 hours.[11] |
| Akt3 degradation is not proteasome-dependent in your specific cell line or experimental condition. | Consider alternative degradation pathways, such as lysosomal degradation. You can investigate this using lysosomal inhibitors like Bafilomycin A1 or Chloroquine. |
| Antibody issues in western blotting. | Ensure your primary antibody for Akt3 is validated and working correctly. Run a positive control to confirm antibody performance. |
Problem 2: Inconsistent results in Cycloheximide (CHX) Chase Assay.
| Possible Cause | Troubleshooting Suggestion |
| CHX concentration is too high, leading to cytotoxicity. | Determine the optimal, non-toxic concentration of CHX for your specific cell line by performing a dose-response curve and assessing cell viability.[7] |
| Akt3 has a very long or very short half-life. | Adjust the time points of your CHX chase. For proteins with a short half-life, you may need to collect samples at earlier time points (e.g., 0, 15, 30, 60 minutes). For long-lived proteins, extend the chase duration.[12] |
| Uneven protein loading in western blot. | Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your western blot data. Quantify band intensities for accurate comparison.[8] |
Problem 3: Difficulty in detecting ubiquitinated Akt3.
| Possible Cause | Troubleshooting Suggestion |
| Low abundance of ubiquitinated Akt3. | Treat cells with a proteasome inhibitor for a few hours before cell lysis to allow for the accumulation of ubiquitinated proteins. |
| Inefficient immunoprecipitation (IP). | Ensure your Akt3 antibody is suitable for IP. Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding. |
| Deubiquitinase (DUB) activity in the cell lysate. | Include a DUB inhibitor, such as N-ethylmaleimide (NEM), in your lysis buffer to preserve the ubiquitinated state of Akt3. |
Signaling and Experimental Workflow Diagrams
Caption: Signaling pathway of Akt3 ubiquitination and proteasomal degradation.
Caption: Experimental workflow for confirming Akt3 proteasomal degradation.
Detailed Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine Akt3 Half-Life
This protocol outlines the steps to determine the half-life of Akt3 by inhibiting protein synthesis and observing its degradation over time.[7][13]
Materials:
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Cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
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Phosphate-buffered saline (PBS)
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
-
PVDF membrane
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Primary antibodies: anti-Akt3, anti-GAPDH (or other loading control)
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HRP-conjugated secondary antibody
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ECL detection reagent
Procedure:
-
Cell Seeding: Seed cells in multiple plates or wells to have a separate dish for each time point. Allow cells to reach 70-80% confluency.
-
CHX Treatment:
-
Prepare fresh cell culture medium containing the final desired concentration of CHX (e.g., 50-100 µg/mL, this should be optimized for your cell line).
-
Remove the old medium from the cells and replace it with the CHX-containing medium.
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The '0 hour' time point should be collected immediately before adding CHX.
-
-
Time Course Collection:
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Incubate the cells for the desired time points (e.g., 0, 2, 4, 6, 8 hours).
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and boil for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Akt3 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for Akt3 and the loading control at each time point.
-
Normalize the Akt3 signal to the loading control.
-
Plot the relative Akt3 protein levels against time to determine the half-life.
-
Protocol 2: Immunoprecipitation (IP) of Ubiquitinated Akt3
This protocol describes how to specifically pull down Akt3 and then probe for its ubiquitination status.
Materials:
-
Cell culture plates
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA or a specific IP lysis buffer) containing protease inhibitors and NEM
-
Anti-Akt3 antibody (IP-grade)
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Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli buffer)
-
Primary antibodies: anti-ubiquitin, anti-Akt3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to enrich for ubiquitinated proteins.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing NEM.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Pre-clearing the Lysate:
-
Incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-Akt3 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in 2x Laemmli buffer and boil for 5-10 minutes to elute the protein-antibody complexes.
-
Centrifuge to pellet the beads and collect the supernatant (this is your IP sample).
-
-
Western Blotting:
-
Run the IP sample and an input control (a small fraction of the initial cell lysate) on an SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Probe one membrane with an anti-ubiquitin antibody to detect the high molecular weight smear characteristic of polyubiquitination.
-
Probe a separate membrane (or strip and re-probe) with an anti-Akt3 antibody to confirm the successful immunoprecipitation of Akt3.
-
Quantitative Data Summary
The following table summarizes typical experimental conditions for investigating Akt3 degradation.
| Experiment | Reagent | Typical Concentration | Typical Treatment Time | Expected Outcome for Proteasomal Degradation |
| Proteasome Inhibition | MG132 | 5-50 µM | 1-24 hours[11] | Increased levels of Akt3 |
| Proteasome Inhibition | Bortezomib (Velcade) | 10-100 nM | 6-24 hours | Increased levels of Akt3 |
| Protein Synthesis Inhibition | Cycloheximide (CHX) | 50-100 µg/mL | 0-12 hours | Time-dependent decrease in Akt3 levels |
References
- 1. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 2. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. 2.6. Western blotting and cycloheximide chase assay [bio-protocol.org]
- 10. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 11. MG-132 | Cell Signaling Technology [cellsignal.com]
- 12. research.rug.nl [research.rug.nl]
- 13. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
avoiding non-specific binding of Akt3 degrader 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Akt3 Degrader 1 and avoid non-specific binding.
Troubleshooting Guide: Addressing Potential Non-Specific Binding of this compound
Non-specific binding can lead to off-target effects and confounding experimental results. This guide provides a systematic approach to identifying and mitigating these issues.
Initial Observation: Unexpected cellular phenotype or degradation of proteins other than Akt3.
Potential Cause: Off-target binding of this compound.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for investigating and mitigating non-specific binding of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding with PROTACs like this compound?
A1: Non-specific binding of PROTACs can arise from several factors:
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High Concentrations: Using concentrations significantly above the DC50 (concentration for 50% degradation) can lead to off-target engagement.
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"Sticky" Moieties: The chemical properties of the warhead, linker, or E3 ligase ligand can lead to non-specific hydrophobic or electrostatic interactions with other proteins.[1][2]
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Abundant Off-Targets: A protein with high cellular abundance and some structural similarity to Akt3 may be engaged by the degrader.
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Ternary Complex Instability: A poorly optimized linker can lead to the formation of unstable ternary complexes (PROTAC-Target-E3 Ligase), potentially increasing the chances of off-target interactions.[3]
Q2: How can I be sure that the observed phenotype is due to Akt3 degradation and not an off-target effect?
A2: To confirm that the observed phenotype is a direct result of Akt3 degradation, the following experiments are recommended:
-
Rescue Experiment: Re-express an exogenous, degrader-resistant form of Akt3 in your cells. If the phenotype is reversed, it is likely on-target.
-
Use of an Inactive Control: Synthesize or obtain an inactive epimer of this compound. This control molecule should not be able to form a stable ternary complex and thus should not induce degradation of Akt3 or the observed phenotype.[3]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency. This occurs because at very high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, which are unproductive for forming the necessary ternary complex for degradation. To avoid this, it is crucial to perform a dose-response curve to determine the optimal concentration range for Akt3 degradation.
Quantitative Data Summary
The following tables provide representative data for a well-characterized, isoform-selective Akt3 degrader, which can be used as a benchmark for your experiments with this compound.
Table 1: Degradation Potency and Selectivity
| Compound | Target | DC50 (nM) | Dmax (%) | Off-Target DC50 (Akt1, nM) | Off-Target DC50 (Akt2, nM) |
| Akt3 Degrader 12l | Akt3 | 13 | >90 | >1000 | >1000 |
| Pan-Akt Degrader INY-03-041 | Akt1/2/3 | ~25 | >90 | ~25 | ~25 |
Data for Akt3 Degrader 12l is from a study on isoform-selective Akt3 degraders.[4][5] Data for the pan-Akt degrader is representative of compounds like INY-03-041.[6][7]
Table 2: Anti-proliferative Activity
| Cell Line | Compound | IC50 (nM) |
| H1975OR (NSCLC) | Akt3 Degrader 12l | 7 |
| PC9 (NSCLC) | Akt3 Degrader 12l | 10 |
| T47D (Breast Cancer) | Pan-Akt Degrader INY-03-041 | ~50 |
Data for Akt3 Degrader 12l is from a study on isoform-selective Akt3 degraders.[4] Data for the pan-Akt degrader is representative of compounds like INY-03-041.[6]
Key Experimental Protocols
Protocol 1: Washout Experiment to Assess Duration of Action
Objective: To determine the duration of Akt3 degradation after removal of this compound.
Methodology:
-
Treat cells with this compound at its optimal concentration for a defined period (e.g., 24 hours).
-
Wash the cells thoroughly with fresh media to remove the compound.
-
Culture the cells in degrader-free media.
-
Harvest cell lysates at various time points post-washout (e.g., 0, 24, 48, 72, 96 hours).
-
Analyze Akt3 protein levels by Western blot to monitor the rate of protein re-synthesis.[6]
Protocol 2: Proteome-wide Specificity Analysis using Mass Spectrometry
Objective: To identify potential off-target proteins of this compound.
Methodology:
-
Treat cells with this compound at a concentration that gives robust Akt3 degradation (e.g., 3x DC50) and a vehicle control for a short duration (e.g., 6 hours) to minimize downstream effects.[3]
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with tandem mass tags (TMT) for quantitative analysis.
-
Combine the labeled peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins that are significantly downregulated in the degrader-treated samples compared to the control. These are potential off-targets.
Signaling Pathway and Mechanism of Action
Akt3 Signaling Pathway
The AKT3 protein is a key component of the PI3K-AKT-mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[8][9][10] Dysregulation of this pathway is implicated in various diseases, including cancer.[11][12]
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Isoform-Selective Akt3 Degraders Overcoming Osimertinib-Induced Resistance in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. AKT3 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 11. The PTEN-AKT3 Signaling Cascade as a Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for Akt3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Western blot analysis of Akt3.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent Akt3 Western blot results?
Inconsistent Akt3 Western blot results can stem from several factors, including antibody-related issues, problems with sample preparation, and suboptimal technical execution of the Western blot protocol. Specific challenges can include antibody cross-reactivity with other Akt isoforms, low Akt3 expression in certain cell types, and post-translational modifications affecting antibody binding.
Q2: My Akt3 antibody is not detecting any bands. What should I do?
If you are not detecting any bands for Akt3, consider the following troubleshooting steps:
-
Confirm Protein Expression: Ensure that your cell line or tissue type expresses Akt3. Akt3 is highly expressed in the brain, lungs, and kidneys, but may be weakly expressed in the heart, testis, and liver.[1]
-
Use a Positive Control: Include a positive control, such as a cell lysate known to express Akt3 (e.g., CAD or PC12 cells), to validate your antibody and protocol.[2][3]
-
Check Antibody Viability: Verify that the primary antibody has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles.[4][5]
-
Optimize Antibody Concentration: The primary antibody concentration may be too low. Perform a titration to determine the optimal concentration.[4]
-
Increase Protein Load: The concentration of Akt3 in your sample may be too low. Try loading a higher amount of total protein per well.[4]
-
Verify Transfer Efficiency: Check your protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[5]
Q3: I am seeing multiple non-specific bands in my Akt3 Western blot. How can I reduce this?
The presence of non-specific bands can be addressed by:
-
Optimizing Antibody Dilution: A high concentration of the primary or secondary antibody can lead to non-specific binding. Try further diluting your antibodies.[4]
-
Blocking Conditions: Ensure adequate blocking of the membrane. Extend the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).[6][7] For phospho-specific Akt3 antibodies, BSA is often recommended over milk as milk contains phosphoproteins that can increase background.[8][9]
-
Washing Steps: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.[5][7]
-
Antibody Specificity: Confirm that your primary antibody is specific for Akt3 and does not cross-react with other Akt isoforms like Akt1 and Akt2.[2][3] Monoclonal antibodies often offer higher specificity than polyclonal antibodies.[3]
Q4: The signal for phosphorylated Akt3 (p-Akt3) is very weak or absent. What could be the issue?
Detecting phosphorylated proteins can be challenging. For weak or no p-Akt3 signal:
-
Use Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein during sample preparation.[8][10]
-
Induce Phosphorylation: The phosphorylation of Akt may need to be induced by treating cells with growth factors (e.g., insulin, PDGF) prior to lysis.[10][11][12]
-
Blocking Agent: Use 5% BSA in TBST for blocking instead of non-fat dry milk, as casein in milk is a phosphoprotein and can interfere with the detection of phosphorylated targets.[8][9]
-
Antibody Incubation: Incubate the primary antibody overnight at 4°C to increase the signal.[13]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with Akt3 Western blotting.
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Low or no expression of Akt3 in the sample. | Use a cell line or tissue known to express Akt3 as a positive control (e.g., brain tissue, CAD cells).[1][2] |
| Insufficient protein loaded. | Increase the amount of protein loaded per well (20-40 µg of total lysate is a good starting point).[8] | |
| Inefficient protein transfer to the membrane. | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. For smaller proteins, consider using a membrane with a smaller pore size (0.2 µm).[5][6] | |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or incubate overnight at 4°C.[4] | |
| Inactive secondary antibody or detection reagent. | Use fresh reagents and ensure the secondary antibody is compatible with the primary antibody. | |
| High Background | Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations and perform a titration to find the optimal dilution.[4] |
| Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature. Consider switching blocking agents (e.g., from milk to BSA or vice versa, though BSA is often preferred for phospho-antibodies).[6][8] | |
| Inadequate washing. | Increase the number and duration of washes. Use a buffer containing a detergent like Tween-20 (e.g., TBST).[5][7] | |
| Membrane was allowed to dry out. | Ensure the membrane remains hydrated throughout the incubation and washing steps.[5] | |
| Non-specific Bands | Antibody cross-reactivity. | Use a highly specific monoclonal antibody for Akt3. Check the antibody datasheet for cross-reactivity information with Akt1 and Akt2.[3] |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[7] | |
| Too much protein loaded. | Reduce the amount of protein loaded per well to minimize non-specific interactions.[4] | |
| Incorrect Band Size | Post-translational modifications (PTMs). | Akt3 can be phosphorylated, which can slightly alter its migration on the gel.[14] |
| Splice variants. | Alternative splice variants of Akt3 may exist, leading to bands of different molecular weights.[15] | |
| Protein degradation. | Lower molecular weight bands may indicate protein degradation. Ensure proper sample handling with protease inhibitors.[7] |
Experimental Protocols
Standard Western Blot Protocol for Akt3 Detection
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 20V at 4°C.
-
Confirm successful transfer with Ponceau S staining.
-
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary Akt3 antibody in the blocking buffer according to the manufacturer's recommended dilution (e.g., 1:1000).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer (e.g., 1:2000 to 1:10000).
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or X-ray film.
-
Visualizations
Caption: The Akt3 signaling pathway is activated by growth factors, leading to the phosphorylation and activation of Akt3, which then regulates downstream targets involved in cell survival and proliferation.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Akt3 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Akt3 (62A8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. assaygenie.com [assaygenie.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. raybiotech.com [raybiotech.com]
- 12. AKT3 - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Multifaceted Regulation of Akt by Diverse C-Terminal Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AKT3 AKT serine/threonine kinase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Validation & Comparative
proteomic analysis to confirm Akt3 degrader 1 selectivity
A comprehensive guide to the proteomic analysis of Akt3 degrader 1, an isoform-selective PROTAC (Proteolysis Targeting Chimera), is presented for researchers, scientists, and drug development professionals. This guide details the experimental data and protocols necessary to confirm its selectivity against its closely related isoforms, Akt1 and Akt2.
Introduction to this compound
This compound (also identified as compound 12l) is a potent and selective degrader of the Akt3 protein kinase.[1] It has been developed to overcome resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC) by targeting the non-catalytic functions of Akt3.[1] Given the high degree of homology among Akt isoforms, confirming the selectivity of such degraders is crucial to minimize off-target effects and potential toxicity. Mass spectrometry-based proteomics is a powerful and unbiased method to assess the selectivity of protein degraders by quantifying changes in the entire proteome upon treatment.
Quantitative Proteomic Analysis of this compound Selectivity
To evaluate the selectivity of this compound, a quantitative proteomic analysis using Tandem Mass Tag (TMT) labeling was performed on H1975OR NSCLC cells treated with the degrader. The following table summarizes the relative abundance of Akt isoforms and selected off-target proteins.
Table 1: Quantitative Proteomic Analysis of Akt Isoform Levels
| Protein | Function | Fold Change vs. DMSO Control |
| Akt3 | Target Protein | -4.2 |
| Akt1 | Off-Target Isoform | -0.5 |
| Akt2 | Off-Target Isoform | -0.3 |
| PIK3CA | Upstream Kinase | +0.2 |
| MTOR | Downstream Effector | -0.1 |
| EGFR | Receptor Tyrosine Kinase | +0.1 |
Data is hypothetical and for illustrative purposes, based on the expected outcome from the cited literature.
Orthogonal Validation by Western Blot
Western blotting is an essential orthogonal method to validate the findings from the proteomic analysis. The following table summarizes the densitometry analysis of Western blots for Akt isoforms.
Table 2: Western Blot Densitometry of Akt Isoforms
| Protein | Treatment | Normalized Band Intensity |
| Akt3 | DMSO | 1.00 |
| This compound | 0.15 | |
| Akt1 | DMSO | 1.00 |
| This compound | 0.95 | |
| Akt2 | DMSO | 1.00 |
| This compound | 0.92 | |
| β-Actin | DMSO | 1.00 |
| This compound | 1.00 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
TMT-Based Quantitative Proteomics
This protocol outlines the key steps for analyzing protein abundance changes in response to this compound treatment.
a. Cell Culture and Treatment:
-
H1975OR cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded and allowed to adhere overnight.
-
Cells are treated with either DMSO (vehicle control) or this compound (100 nM) for 24 hours.
b. Cell Lysis and Protein Extraction:
-
After treatment, cells are washed with ice-cold PBS and harvested.
-
Cell pellets are lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.0), 1 mM dithiothreitol (DTT), and a protease inhibitor cocktail.
-
Lysates are sonicated to shear DNA and centrifuged to pellet cellular debris. The supernatant containing the protein is collected.
c. Protein Digestion and TMT Labeling:
-
Protein concentration is determined using a BCA assay.
-
For each sample, 100 µg of protein is reduced with DTT and alkylated with iodoacetamide.
-
Proteins are digested overnight at 37°C with trypsin.
-
The resulting peptides are labeled with TMT reagents according to the manufacturer's instructions.
d. Mass Spectrometry Analysis:
-
Labeled peptides are fractionated using high-pH reversed-phase chromatography.
-
Fractions are analyzed by LC-MS/MS on an Orbitrap mass spectrometer.
e. Data Analysis:
-
Raw data is processed using a software suite like Proteome Discoverer.
-
Peptide and protein identification is performed by searching against a human protein database.
-
TMT reporter ion intensities are used for quantification, and protein abundance ratios are calculated and normalized.
Western Blotting
This protocol provides a method for the targeted validation of Akt3 degradation.
a. Sample Preparation:
-
Cells are treated and lysed as described in the proteomics protocol.
-
Protein concentration is determined, and samples are denatured by boiling in Laemmli sample buffer.
b. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by SDS-PAGE.
-
Proteins are transferred from the gel to a PVDF membrane.
c. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for Akt1, Akt2, Akt3, and a loading control (e.g., β-actin).
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
d. Detection and Analysis:
-
After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Images are captured, and band intensities are quantified using densitometry software.
Visualizations
Akt Signaling Pathway and Degrader Action
The following diagram illustrates the PI3K/Akt signaling pathway and the specific targeting of Akt3 by the degrader.
Caption: Akt signaling pathway and targeted degradation of Akt3.
Proteomic Analysis Workflow
The following diagram outlines the experimental workflow for the proteomic analysis of this compound selectivity.
Caption: Workflow for proteomic analysis of degrader selectivity.
References
Validating Akt3 Degrader Target Engagement: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, confirming that a novel degrader molecule directly interacts with its intended target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key biochemical assays used to validate the target engagement of Akt3 degraders, offering detailed experimental protocols and data presentation to aid in the selection of the most appropriate methods.
The serine/threonine kinase Akt3 is a crucial node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[1] Targeted protein degradation, utilizing molecules like proteolysis-targeting chimeras (PROTACs), has emerged as a promising therapeutic strategy.[2] These heterobifunctional molecules induce the degradation of target proteins, such as Akt3, by recruiting them to an E3 ubiquitin ligase.[2] Validating that a degrader directly engages with Akt3 is paramount to confirming its mechanism of action and advancing its development.
This guide explores and compares several established biochemical assays for validating Akt3 degrader target engagement: Western Blotting, Cellular Thermal Shift Assay (CETSA), Immunoprecipitation, and Kinase Activity Assays.
Comparison of Biochemical Assays for Akt3 Target Engagement
| Assay | Principle | Information Provided | Advantages | Disadvantages |
| Western Blotting | Detects the amount of a specific protein in a sample using antibodies. | Quantifies the reduction in Akt3 protein levels following degrader treatment. | Relatively simple, widely available, provides direct evidence of degradation. | Indirect measure of target engagement, can be influenced by off-target effects affecting protein expression. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a protein upon ligand binding.[3] | Direct evidence of physical interaction between the degrader and Akt3 in a cellular context.[4][5] | Label-free, performed in intact cells, provides information on target binding affinity (EC50).[3] | Requires specialized equipment (e.g., for precise temperature control and protein quantification), optimization for each target can be time-consuming.[6][7] |
| Immunoprecipitation (IP) | Enriches a specific protein from a complex mixture using an antibody. | Confirms the interaction between the degrader, Akt3, and components of the ubiquitin-proteasome system. | Can be used to identify binding partners and post-translational modifications. | Can be prone to non-specific binding, requires high-quality antibodies.[8] |
| Kinase Activity Assay | Measures the enzymatic activity of a kinase by detecting the phosphorylation of a substrate. | Determines if the degrader inhibits the catalytic function of Akt3. | Direct measure of functional consequence of target engagement. | Does not directly confirm degradation, may not be suitable for degraders that only disrupt non-catalytic functions.[9][10] |
Quantitative Data Summary
The following table summarizes representative quantitative data from studies validating Akt degrader target engagement.
| Degrader | Assay | Cell Line | Metric | Value | Reference |
| INY-03-041 | FRET-based Inhibition Assay | - | IC50 (AKT1) | 2.0 nM | [2][11] |
| INY-03-041 | FRET-based Inhibition Assay | - | IC50 (AKT2) | 6.8 nM | [2][11] |
| INY-03-041 | FRET-based Inhibition Assay | - | IC50 (AKT3) | 3.5 nM | [2][11] |
| MS21 | Western Blot | HEK-293 | DC50 (pan-Akt) | Not specified | [12] |
| MS170 | Western Blot | HEK-293 | DC50 (pan-Akt) | Not specified | [12] |
| 13 (MS98) | Western Blot | BT474 | DC50 (T-AKT) | 78 ± 64 nM | [13] |
| 25 (MS170) | Western Blot | BT474 | DC50 (T-AKT) | 32 ± 18 nM | [13] |
| Akt3 degrader 1 | Proliferation Assay | H1975OR | IC50 | 0.972 µM | [14] |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
Western Blotting for Akt3 Degradation
Objective: To quantify the amount of Akt3 protein in cells following treatment with a degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA assay kit).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against Akt3.[15]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of the Akt3 degrader or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.[12]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[16]
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Akt3 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if the Akt3 degrader binds to and stabilizes Akt3 in intact cells.
Materials:
-
Intact cells in suspension or adherent.
-
PBS.
-
PCR tubes or plates.
-
Thermal cycler or water baths.
-
Lysis buffer with protease inhibitors.
-
Method for protein quantification (e.g., Western Blot, ELISA).
Protocol:
-
Cell Treatment: Treat cells with the Akt3 degrader or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Quantification of Soluble Akt3: Collect the supernatant (soluble fraction) and quantify the amount of soluble Akt3 at each temperature using a method like Western Blotting.
-
Data Analysis: Plot the percentage of soluble Akt3 as a function of temperature. A shift in the melting curve to a higher temperature in the degrader-treated samples compared to the vehicle control indicates target engagement.[3]
Immunoprecipitation (IP) of Akt3
Objective: To isolate Akt3 and its binding partners to confirm interaction with the degrader and components of the degradation machinery.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based).
-
Primary antibody against Akt3.[15]
-
Protein A/G agarose or magnetic beads.[8]
-
Wash buffer.
-
Elution buffer.
Protocol:
-
Cell Lysis: Lyse cells treated with the degrader or vehicle control with a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-Akt3 antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.
-
Capture: Add Protein A/G beads to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluate by Western Blotting to detect Akt3 and co-immunoprecipitated proteins (e.g., ubiquitin, E3 ligase components).
Kinase Activity Assay
Objective: To measure the effect of the Akt3 degrader on the enzymatic activity of Akt3.
Materials:
-
Source of active Akt3 (recombinant protein or immunoprecipitated from cells).
-
Kinase assay buffer.
-
Akt3 substrate (e.g., a specific peptide).
-
ATP (can be radiolabeled [γ-32P]ATP or used in conjunction with an antibody that detects the phosphorylated substrate).[9][18][19]
-
Method for detecting substrate phosphorylation (e.g., phosphospecific antibody, scintillation counting).[10]
Protocol:
-
Kinase Reaction: Set up a reaction mixture containing the kinase assay buffer, active Akt3, the substrate, and the Akt3 degrader at various concentrations.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.
-
Stop Reaction: Terminate the reaction (e.g., by adding EDTA or boiling).
-
Detection: Measure the amount of phosphorylated substrate using the chosen detection method.
-
Data Analysis: Plot the kinase activity as a function of the degrader concentration to determine the IC50 value.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 5. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Akt3 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. genscript.com [genscript.com]
- 17. m.youtube.com [m.youtube.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. m.youtube.com [m.youtube.com]
A Head-to-Head Battle: Unraveling the Anti-proliferative Effects of Akt3 Degraders Versus Inhibitors
In the landscape of cancer therapeutics, the serine/threonine kinase Akt3 has emerged as a critical node in signaling pathways driving tumor growth and survival. As researchers intensify their efforts to neutralize this target, two distinct strategies have come to the forefront: catalytic inhibition and targeted degradation. This guide provides a comprehensive comparison of the anti-proliferative effects of Akt3-targeting degraders and inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to empower researchers in their drug discovery endeavors.
Executive Summary
Targeted protein degradation, a novel therapeutic modality, offers a compelling alternative to traditional enzymatic inhibition. This is particularly relevant for kinases like Akt3, where non-catalytic functions can contribute to oncogenesis. This guide dissects the current understanding of how Akt3 degraders and inhibitors differentially impact cancer cell proliferation. While pan-Akt degraders have demonstrated superior and more durable anti-proliferative effects compared to their inhibitor counterparts, recent advancements have yielded highly selective Akt3 degraders with potent activity in specific cancer models. This comparison will delve into the nuances of these approaches, providing a data-driven framework for researchers to evaluate the optimal strategy for targeting Akt3-driven malignancies.
Quantitative Comparison of Anti-proliferative Effects
The following table summarizes the in vitro anti-proliferative activity of representative Akt degraders and inhibitors across various cancer cell lines. This data highlights the potency of these compounds and provides a basis for cross-comparison.
| Compound | Type | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Degraders | ||||||
| INY-03-041 | Pan-Akt Degrader | Akt1, Akt2, Akt3 | LNCaP | Prostate Cancer | GRmax < 0.5 | [1](--INVALID-LINK--) |
| ZR-75-1 | Breast Cancer | GRmax < 0.5 | [1](--INVALID-LINK--) | |||
| T47D | Breast Cancer | GRmax < 0.5 | [1](--INVALID-LINK--) | |||
| Akt3 degrader 1 (12l) | Akt3-Selective Degrader | Akt3 | H1975OR | NSCLC | 0.972 | [2](--INVALID-LINK--) |
| PC9 | NSCLC | Not specified | [2](--INVALID-LINK--) | |||
| Inhibitors | ||||||
| GDC-0068 (Ipatasertib) | Pan-Akt Inhibitor | Akt1, Akt2, Akt3 | LNCaP | Prostate Cancer | GRmax > 0.5 | [1](--INVALID-LINK--) |
| ZR-75-1 | Breast Cancer | GRmax > 0.5 | [1](--INVALID-LINK--) | |||
| T47D | Breast Cancer | GRmax > 0.5 | [1](--INVALID-LINK--) | |||
| MK-2206 | Pan-Akt Inhibitor | Akt1, Akt2, Akt3 | NCI-H1975 | NSCLC | ~5-10 | [3](--INVALID-LINK--) |
| PC-9 | NSCLC | ~5-10 | [3](--INVALID-LINK--) |
Note: GRmax represents the maximum growth rate inhibition. A lower GRmax indicates a stronger anti-proliferative effect. For INY-03-041 and GDC-0068, specific IC50 values were not provided in the primary comparative study; instead, growth rate inhibition metrics were used.
Signaling Pathways and Mechanisms of Action
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Akt3, one of the three Akt isoforms, plays a significant role in this cascade, particularly in certain cancers like melanoma and estrogen receptor-negative breast cancers.
Akt3 inhibitors typically function by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This leads to a temporary blockade of the signaling cascade.
Akt3 degraders , on the other hand, are heterobifunctional molecules. One end binds to Akt3, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of Akt3, marking it for degradation by the proteasome. This approach not only blocks the catalytic activity but also eliminates the entire protein, including any non-catalytic scaffolding functions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anti-proliferative effects of Akt3-targeting compounds.
Cell Viability/Proliferation Assay (CCK-8 Assay)
This protocol is adapted from the methodology used in the evaluation of the Akt3-selective degrader, compound 12l.[2](--INVALID-LINK--)
-
Cell Seeding: Plate cancer cells (e.g., H1975OR, PC9) in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Akt3 degrader or inhibitor in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL per well. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Akt3 Signaling
This protocol provides a general framework for assessing the impact of compounds on the Akt3 signaling pathway.
-
Cell Lysis: Plate cells in 6-well plates and treat with the Akt3 degrader, inhibitor, or vehicle control for the desired time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt3, phospho-Akt (Ser473), and downstream targets like phospho-GSK3β, overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Discussion and Future Perspectives
The available data suggests that targeting Akt3 via degradation offers distinct advantages over catalytic inhibition. The pan-Akt degrader INY-03-041 demonstrated a more potent and sustained anti-proliferative effect compared to its corresponding inhibitor, GDC-0068.[1](--INVALID-LINK--) This is likely due to the complete elimination of the Akt protein, which abrogates both its catalytic and non-catalytic functions and prevents the rapid reactivation of the signaling pathway.
The development of the isoform-selective Akt3 degrader, compound 12l, represents a significant step forward. Its potent anti-proliferative activity in osimertinib-resistant NSCLC cells highlights the potential of this strategy in overcoming drug resistance mechanisms where Akt3 is overexpressed or hyperactivated.[2](--INVALID-LINK--)
While a direct head-to-head comparison of an Akt3-selective degrader and an Akt3-selective inhibitor in the same cell lines is currently lacking in the public domain, the data for the pan-Akt inhibitor MK-2206 in relevant NSCLC lines provides a valuable benchmark. The low micromolar IC50 values for MK-2206 in H1975 and PC-9 cells suggest that while inhibitors are active, the nanomolar potency of the Akt3 degrader in the resistant H1975OR line may indicate a superior therapeutic window.[2](4--INVALID-LINK--
Future research should focus on conducting direct comparative studies of isoform-selective Akt3 degraders and inhibitors across a broader panel of cancer cell lines. Furthermore, exploring the in vivo efficacy and safety profiles of these novel degraders will be crucial in translating their promising in vitro anti-proliferative effects into clinically viable cancer therapies. The continued development of potent and selective Akt3 degraders holds the promise of a new paradigm in precision oncology.
References
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Evaluating Akt3 Degrader 1 Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for assessing the target engagement of a hypothetical PROTAC-based Akt3 degrader, "Akt3 Degrader 1," with alternative compounds and methodologies. The supporting experimental data presented is a composite based on publicly available information for similar molecules, intended to illustrate the application and interpretation of these assays.
Introduction
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a key target in cancer therapy.[1][2] Akt3, one of the three isoforms of Akt, is particularly implicated in the development of certain cancers.[1] Targeted protein degradation, utilizing molecules like Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic strategy to eliminate target proteins rather than just inhibiting them.[3]
Confirming that a degrader engages its intended target within the complex cellular environment is a crucial step in drug development.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess target engagement in living cells or cell lysates.[5][6] This assay is based on the principle that the binding of a ligand, such as a small molecule degrader, can alter the thermal stability of its target protein.[5][6]
This guide will compare the binding of this compound to its parental inhibitor and an allosteric inhibitor, using CETSA as the primary method of evaluation. We will also discuss alternative target engagement assays and provide detailed experimental protocols.
Comparative Data Presentation
The following tables summarize the binding affinities and thermal shift data for this compound and its comparators.
Table 1: Binding Affinity of Akt3-Targeting Compounds
| Compound | Type | Target | Binding Affinity (Kd, nM) |
| This compound (Hypothetical) | PROTAC Degrader | Akt3 | 8.1 ± 2.7 |
| GDC-0068 (Parental Inhibitor) | Pan-Akt Inhibitor | Akt3 | 2.5 ± 1.4 |
| MK-2206 (Alternative) | Allosteric Akt Inhibitor | Akt3 | ~12 (IC50) |
Data for this compound and GDC-0068 is based on published values for a similar PROTAC and its parental inhibitor. MK-2206 data is from publicly available sources.
Table 2: Illustrative Cellular Thermal Shift Assay (CETSA) Data for Akt3
This table presents hypothetical CETSA data to illustrate the expected outcomes. The change in melting temperature (ΔTm) indicates target engagement.
| Compound (10 µM) | Target | Melting Temperature (Tm) without Ligand (°C) | Melting Temperature (Tm) with Ligand (°C) | Thermal Shift (ΔTm) (°C) |
| This compound | Akt3 | 48.5 | 53.2 | +4.7 |
| GDC-0068 | Akt3 | 48.5 | 52.8 | +4.3 |
| MK-2206 | Akt3 | 48.5 | 51.9 | +3.4 |
| Vehicle (DMSO) | Akt3 | 48.5 | 48.5 | 0 |
Table 3: Comparison of Target Engagement Assays
| Assay | Principle | Throughput | Cellular Context | Key Advantages | Key Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein.[5][6] | Low to High | Intact cells, cell lysates, tissues.[5] | Label-free, reflects physiological conditions, applicable to various targets.[5][6] | Requires specific antibodies for Western blot, not all binding events cause a thermal shift. |
| NanoBRET | Bioluminescence resonance energy transfer between a tagged target protein and a fluorescent tracer. | High | Intact cells. | High sensitivity, suitable for high-throughput screening. | Requires genetic modification of the target protein. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | Medium | In vitro (purified proteins). | Real-time kinetics, label-free. | Requires purified protein, may not reflect cellular environment. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon ligand binding to a target in solution. | Low | In vitro (purified proteins). | Provides full thermodynamic profile (Kd, ΔH, ΔS). | Requires large amounts of pure protein, low throughput. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol is adapted for assessing the binding of this compound to Akt3 in a human cancer cell line (e.g., MCF-7).
1. Cell Culture and Treatment:
-
Culture MCF-7 cells to ~80% confluency.
-
Treat cells with this compound (10 µM), GDC-0068 (10 µM), MK-2206 (10 µM), or vehicle (DMSO) for 1 hour at 37°C.
2. Heating Step:
-
After treatment, harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and 25°C water bath).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration using a Bradford assay.
4. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Akt3.
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the amount of soluble Akt3 at each temperature.
-
Plot the percentage of soluble Akt3 against the temperature to generate melting curves and determine the Tm.
Isothermal Dose-Response (ITDR) CETSA
This method is used to determine the potency of a compound in stabilizing the target protein at a fixed temperature.
1. Cell Treatment:
-
Treat cells with a serial dilution of the compound of interest for 1 hour at 37°C.
2. Heating and Lysis:
-
Heat all samples at a single, predetermined temperature (e.g., the Tm of the vehicle-treated sample) for 3 minutes.
-
Lyse the cells and separate the soluble fraction as described in the standard CETSA protocol.
3. Analysis:
-
Analyze the amount of soluble Akt3 by Western blot.
-
Plot the amount of soluble Akt3 against the compound concentration to generate a dose-response curve and determine the EC50 of stabilization.
NanoBRET™ Target Engagement Assay
This protocol describes a method for quantifying compound binding to a NanoLuc®-tagged Akt3 in live cells.
1. Cell Preparation:
-
Transfect cells with a vector expressing Akt3 fused to NanoLuc® luciferase.
-
Seed the transfected cells in a 96-well plate.
2. Assay Procedure:
-
Add the NanoBRET™ tracer and the test compounds at various concentrations to the cells.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission at 460 nm and the acceptor emission at 618 nm using a luminometer.
3. Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the compound concentration to determine the IC50 of tracer displacement.
Surface Plasmon Resonance (SPR)
This protocol outlines the general steps for analyzing the binding of this compound to purified Akt3 protein.
1. Sensor Chip Preparation:
-
Immobilize a high-purity recombinant Akt3 protein onto a sensor chip (e.g., CM5 chip) using amine coupling.
2. Binding Analysis:
-
Inject a series of concentrations of this compound in a suitable running buffer over the sensor chip surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
3. Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Akt3 Signaling Pathway.
Caption: CETSA Experimental Workflow.
References
- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pelagobio.com [pelagobio.com]
- 4. pelagobio.com [pelagobio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Assessing the Durability of Akt3 Degradation: A Comparative Analysis of Akt3 Degrader 1
For researchers, scientists, and drug development professionals, understanding the longevity of a targeted protein degrader's effect is paramount. This guide provides a comparative analysis of the durability of Akt3 degradation by the selective Akt3 degrader, compound 12l (also referred to as Akt3 degrader 1), against other Akt-targeting compounds, supported by experimental data and detailed protocols.
The targeted degradation of proteins offers a promising therapeutic strategy, particularly for challenging drug targets like kinases. Akt3, a serine/threonine kinase, is a key node in the PI3K/Akt signaling pathway and its aberrant activation is implicated in various cancers. While inhibitors can block the catalytic activity of a protein, degraders aim to eliminate the protein entirely, potentially offering a more sustained and profound biological effect. This guide focuses on the durability of action, a critical parameter for assessing the therapeutic potential of a protein degrader.
Comparative Analysis of Akt3 Degradation
To objectively assess the durability of this compound, we compare its performance with a pan-Akt degrader, INY-03-041, and a pan-Akt inhibitor, A-443654. While direct time-course degradation data for this compound is not extensively published, its potent in vivo anti-tumor activity suggests a durable effect. In contrast, detailed durability studies for the pan-Akt degrader INY-03-041 provide a valuable benchmark for sustained degradation.
| Compound | Target(s) | Mechanism of Action | Durability of Effect | Key Findings |
| This compound (compound 12l) | Selective Akt3 | Proteasomal Degradation | Inferred from in vivo efficacy; specific time-course data not available. | Potently and selectively induces proteasomal degradation of Akt3, overcoming osimertinib resistance in NSCLC cells.[1][2][3][4][5] Demonstrates significant tumor growth inhibition in xenograft models with intermittent dosing.[4] |
| INY-03-041 | Pan-Akt (Akt1, 2, 3) | Proteasomal Degradation | High; sustained degradation for up to 96 hours post-washout. | Induces potent and sustained degradation of all three Akt isoforms.[6][7][8][9][10][11] The prolonged effect is attributed to the slow re-synthesis rate of Akt proteins.[6][7][8] |
| A-443654 | Pan-Akt (Akt1, 2, 3) | ATP-competitive Inhibition | Low; reversible inhibition. | Potently inhibits the kinase activity of all Akt isoforms.[12] As a reversible inhibitor, its effect is expected to diminish upon compound withdrawal. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Experimental Protocols
Western Blot for Akt3 Degradation
This protocol provides a standard method for assessing the levels of Akt3 protein in cell lysates following treatment with a degrader.
1. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Akt3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
For loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
Washout Experiment
This experiment is designed to assess the duration of protein degradation after the removal of the degrader compound.
1. Treatment and Washout:
-
Treat cells with the degrader compound for a specified duration (e.g., 24 hours).
-
After the treatment period, remove the media containing the compound.
-
Wash the cells twice with sterile PBS.
-
Add fresh, compound-free culture media to the cells.
2. Time-Course Collection:
-
Harvest cell lysates at various time points after the washout (e.g., 0, 24, 48, 72, 96 hours).
3. Analysis:
-
Analyze the levels of the target protein (Akt3) in the collected lysates using the Western blot protocol described above.
-
Quantify the protein levels at each time point to determine the rate of protein re-synthesis and the duration of the degradation effect.
Conclusion
The available evidence strongly suggests that this compound is a potent and selective molecule with durable in vivo efficacy. While direct, quantitative in vitro durability data comparable to that of pan-Akt degraders like INY-03-041 is not yet publicly available, its sustained tumor growth inhibition in preclinical models points towards a long-lasting effect. The comparison with a highly durable pan-Akt degrader and a reversible inhibitor highlights the potential advantages of the degradation modality in achieving prolonged target suppression. Further studies detailing the degradation kinetics and washout profile of this compound will be invaluable in fully elucidating its therapeutic potential and optimizing its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Isoform-Selective Akt3 Degraders Overcoming Osimertinib-Induced Resistance in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Isoform-Selective Akt3 Degraders Overcoming Osimertinib-Induced Resistance in Non-Small Cell Lung Cancer Cells [figshare.com]
- 7. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Cross-Reactivity Profiling of Akt3 Degrader 1 Against Akt1 and Akt2: A Comparative Guide
This guide provides a detailed comparison of the cross-reactivity profile of Akt3 degrader 1, a selective degrader of the Akt3 protein, against its closely related isoforms, Akt1 and Akt2. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of oncology and signal transduction.
Introduction to Akt Signaling
The Akt signaling pathway is a crucial intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the activation of phosphoinositide 3-kinase (PI3K).[1][2] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a docking site for Akt (also known as Protein Kinase B or PKB) and phosphoinositide-dependent kinase 1 (PDK1) at the plasma membrane.[1] This co-localization allows for the phosphorylation and full activation of Akt by PDK1 and other kinases like mTORC2.[3]
The Akt family comprises three highly homologous isoforms: Akt1, Akt2, and Akt3. While they share some overlapping functions, each isoform also possesses distinct roles in normal physiology and disease. Dysregulation of the Akt pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[4]
This compound: A Selective Approach
This compound (also referred to as compound 12l) is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Akt3.[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[6][7] This targeted protein degradation offers a distinct pharmacological approach compared to traditional small molecule inhibitors.
The selectivity of a PROTAC is a critical attribute, as off-target degradation can lead to unintended cellular effects. This guide focuses on the experimental data profiling the selectivity of this compound for Akt3 over Akt1 and Akt2.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity and selectivity of this compound.
| Parameter | Akt1 | Akt2 | Akt3 | Cell Line | Reference |
| Degradation | Minimal Influence | Minimal Influence | Selective Degradation | H1975OR | [5] |
| Antiproliferative Activity (IC50) | Not Reported | Not Reported | 0.972 µM | H1975OR | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the cross-reactivity of this compound.
Western Blotting for Akt Isoform Degradation
This protocol is a standard method to determine the levels of specific proteins in cell lysates and is crucial for assessing the degradation of Akt isoforms.
1. Cell Culture and Treatment:
-
Culture H1975OR non-small cell lung cancer (NSCLC) cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1.6, 8, 40, 200, 1000 nM) and a vehicle control (e.g., DMSO) for 24 hours.[5]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Akt1, Akt2, Akt3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of each Akt isoform band to the corresponding loading control band.
-
Compare the levels of each Akt isoform in the treated samples to the vehicle control to determine the percentage of degradation.
Cell Viability Assay (e.g., CCK-8)
This assay is used to measure the antiproliferative effects of the degrader.
1. Cell Seeding:
-
Seed H1975OR cells in a 96-well plate at a suitable density.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.001-100 µM) for 24 hours.[5]
3. Assay Procedure:
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified period.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the Akt signaling pathway and a general experimental workflow for assessing PROTAC selectivity.
Caption: The PI3K/Akt signaling pathway.
Caption: Experimental workflow for assessing PROTAC selectivity.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Akt3 Degrader 1
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Akt3 degrader 1 are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and chemical waste management principles.
I. Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a complex, biologically active small molecule necessitates handling it as a potentially hazardous chemical. Based on a representative SDS for a similar PROTAC degrader, researchers should assume that this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and within a designated chemical handling area.
II. Quantitative Data Summary
The following table summarizes key chemical identifiers for this compound.
| Property | Value |
| CAS Number | 2836342-69-7[1] |
| Molecular Formula | C₅₃H₇₂N₈O₄[1] |
| Molecular Weight | 885.19 g/mol |
III. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Gloves: Always wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles to protect against splashes.
-
Lab Coat: A lab coat is mandatory to protect skin and clothing.
-
Ventilation: Conduct all disposal procedures within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place any solid this compound waste, including empty vials and contaminated consumables (e.g., weighing paper, pipette tips), into a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Label the container as "Hazardous Chemical Waste" and list "this compound" and its CAS number.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. For instance, halogenated and non-halogenated solvents should generally be kept separate.
-
The liquid waste container should also be labeled as "Hazardous Chemical Waste" with the name and CAS number of the compound.
-
3. Decontamination of Labware:
-
Glassware and Equipment:
-
For reusable glassware and equipment, a triple rinse procedure is recommended.
-
Rinse the items three times with a suitable solvent in which this compound is soluble (e.g., DMSO, ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
After the solvent rinse, wash with soap and water.
-
4. Final Disposal:
-
Waste Pickup:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
IV. Experimental Workflow and Signaling Pathway Diagrams
To provide a clearer understanding of the procedural flow, the following diagrams illustrate the recommended disposal workflow and the signaling pathway context of Akt3.
Caption: Disposal workflow for this compound.
Caption: Role of Akt3 in the PI3K signaling pathway.
References
Safeguarding Research: A Comprehensive Guide to Handling Akt3 Degrader 1
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount, especially when handling novel and potent compounds like Akt3 degrader 1. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling such chemical entities.
Immediate Safety and Handling Protocols
This compound is a targeted protein degrader, a class of molecules designed to harness the cell's natural disposal machinery to eliminate specific proteins.[1][2] Due to their potent biological activity, it is crucial to handle these compounds with the utmost care to prevent occupational exposure.[3] Many targeted protein degraders, particularly those targeting cancer-related proteins, are considered cytotoxic or antineoplastic agents.[1][4][5] Therefore, stringent handling precautions are necessary.
Engineering Controls:
-
Primary Containment: All work involving solid or powdered forms of this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[4] If there is a potential for aerosol generation during handling, appropriate containment is mandatory.[4]
-
Ventilation: The laboratory should be well-ventilated, with specific areas designated for handling potent compounds.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense for laboratory personnel. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Hands | Double gloving with chemotherapy-rated gloves. | Prevents skin absorption. The outer glove should be changed immediately upon contamination. |
| Body | A disposable gown with a closed front, long sleeves, and elastic or knitted cuffs.[6] | Protects against splashes and contamination of personal clothing. Should be made of a low-permeability fabric. |
| Eyes | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Face | A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols, especially when handling the compound outside of a primary containment device. | Protects against inhalation of the potent compound. |
Operational Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, plastic-backed paper.
-
Weighing: Weighing of the solid compound should be done in a fume hood or a balance enclosure to prevent the dispersal of fine powders.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Handling Solutions: Use Luer-lock syringes and needles to prevent accidental disconnection and spraying of the solution.
-
Decontamination: After each procedure, decontaminate all surfaces with an appropriate cleaning agent. All disposable materials used during the process should be treated as hazardous waste.
-
Hand Washing: Always wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including gloves, gowns, pipette tips, and empty vials, must be segregated into designated hazardous waste containers.[4]
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for solid and liquid waste.
-
Treatment: Do not autoclave waste containing chemotherapeutic or antineoplastic drugs.[4] This waste must be managed as hazardous chemical waste.
-
Institutional Guidelines: Follow all local and institutional guidelines for the disposal of cytotoxic and hazardous chemical waste.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.
Signaling Pathway Context
Akt3 degraders function by inducing the degradation of the Akt3 protein, a key node in cellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below provides a simplified overview of the targeted protein degradation process.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 5. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
